molecular formula C7H10N2O2S B095669 2-amino-N-methylbenzenesulfonamide CAS No. 16288-77-0

2-amino-N-methylbenzenesulfonamide

Cat. No.: B095669
CAS No.: 16288-77-0
M. Wt: 186.23 g/mol
InChI Key: SSEZSHJJNNLTQI-UHFFFAOYSA-N
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Description

2-amino-N-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C7H10N2O2S and its molecular weight is 186.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-N-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c1-9-12(10,11)7-5-3-2-4-6(7)8/h2-5,9H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSEZSHJJNNLTQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70360623
Record name 2-amino-N-methylbenzenesulfonamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16288-77-0
Record name 2-amino-N-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70360623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-N-methylbenzene-1-sulfonamide
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Foundational & Exploratory

"2-amino-N-methylbenzenesulfonamide" fundamental properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Properties of 2-amino-N-methylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental properties of this compound (CAS No: 16288-77-0). It includes detailed information on its chemical and physical characteristics, spectral data, a validated synthesis protocol, and known biological and safety information. The data is presented in a structured format with clear tables and diagrams to facilitate understanding and application in research and development settings.

Chemical and Physical Properties

This compound is an organic compound belonging to the sulfonamide class. Its structure consists of a benzene ring substituted with an amino group and an N-methylsulfonamide group at the ortho positions.

Identifiers and Structure
IdentifierValueSource
IUPAC Name This compound[1]
CAS Number 16288-77-0[1][2]
Molecular Formula C₇H₁₀N₂O₂S[1][2]
SMILES CNS(=O)(=O)C1=CC=CC=C1N[1]
InChI InChI=1S/C7H10N2O2S/c1-9-12(10,11)7-5-3-2-4-6(7)8/h2-5,9H,8H2,1H3[1]
InChIKey SSEZSHJJNNLTQI-UHFFFAOYSA-N[1][3]
Physicochemical Data

The following table summarizes the key computed and experimental physicochemical properties of the compound.

PropertyValueSource
Molecular Weight 186.23 g/mol [1][2]
Exact Mass 186.04629874 Da[1][3]
Topological Polar Surface Area 80.6 Ų[1]
Hydrogen Bond Donors 2[1]
Hydrogen Bond Acceptors 4[1]
Rotatable Bond Count 2[1]

Spectral Information

Spectral data is crucial for the identification and characterization of this compound.

Spectrum TypeData HighlightsSource
¹H NMR (400 MHz, CDCl₃): δ 7.45-7.48 (dd, 1H, J=1.6 Hz, 8.0 Hz), 7.24-7.31 (m, 2H), 6.81-6.83 (dd, 1H, J=0.6 Hz, 8.0 Hz), 6.60-6.65 (m, 1H), 5.89 (s 2H), 2.370-2.374 (d, 3H, J=1.6Hz)[4]
¹³C NMR Computed chemical shifts are available.[3]
Mass Spectrometry Available spectral data can be found on NIST and SpectraBase.[1]

Synthesis and Experimental Protocols

A common synthetic route to this compound involves a two-step process starting from 2-nitrobenzenesulfonyl chloride.[4] A related method for a similar compound involves the chlorosulfonation of p-nitrotoluene, followed by amidation and reduction.[5]

Detailed Synthesis Protocol

This protocol is adapted from a documented procedure for the synthesis of this compound.[4]

Step 1: Synthesis of N-methyl-2-nitrobenzenesulfonamide

  • React 2-nitrobenzenesulfonyl chloride with methylamine.

  • The specific solvent, temperature, and workup conditions for this step are based on standard sulfonamide formation reactions.

Step 2: Reduction to this compound [4]

  • Dissolve N-methyl-2-nitrobenzenesulfonamide (26 g, 0.12 mol) in methanol (500 mL).

  • Add a 10% palladium on carbon (Pd/C) catalyst (2 g) to the solution.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 3 hours.

  • Monitor the reaction completion using an appropriate method (e.g., TLC).

  • Upon completion, remove the Pd/C catalyst by filtration through a pad of Celite.

  • Concentrate the filtrate under reduced pressure to yield the final product, this compound.

  • The reported yield for this step is approximately 98% (22 g).[4]

G cluster_step1 Step 1: Amidation cluster_step2 Step 2: Reduction cluster_purification Purification A 2-Nitrobenzenesulfonyl Chloride C N-methyl-2-nitrobenzenesulfonamide A->C + B Methylamine B->C + C_proc Standard Amidation D N-methyl-2-nitrobenzenesulfonamide E This compound D->E H₂, 10% Pd/C Methanol, RT, 3h F Crude Product G Pure Product (Yield: 98%) F->G Filtration & Concentration

Synthesis workflow for this compound.

Biological Activity and Applications

While specific biological activities for this compound are not extensively documented in the provided results, the broader class of sulfonamides is of significant interest in medicinal chemistry.

  • Potential as Diuretics : Amides of 2-aminobenzenesulfonic acid have been investigated as precursors to 1,2,4-benzothiadiazine 1,1-dioxides, a class of compounds proposed to have diuretic properties.[4]

  • Dye Intermediate : The compound is noted for its use as a dye component.[4]

  • Cardiovascular Effects : Other benzenesulfonamide derivatives have been shown to affect the cardiovascular system, with some demonstrating the ability to decrease perfusion pressure and coronary resistance, potentially through the inhibition of calcium channels.[6]

G cluster_properties Core Properties cluster_applications Potential Applications A This compound B Chemical Structure A->B Defined by C Physicochemical Data A->C Characterized by D Spectral Profile A->D Confirmed by E Diuretic Precursors A->E Leads to F Dye Intermediates A->F Used as G Medicinal Chemistry Scaffold (e.g., Cardiovascular) A->G Investigated as

Logical relationships of this compound.

Safety and Hazards

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with several hazards.[1]

GHS Hazard ClassificationCodeDescription
Acute Toxicity, Oral H302Harmful if swallowed
Skin Corrosion/Irritation H315Causes skin irritation
Serious Eye Damage/Irritation H319Causes serious eye irritation
STOT, Single Exposure H335May cause respiratory irritation

Precautionary Statements: Users should handle this compound with appropriate personal protective equipment (PPE), including gloves and eye protection, in a well-ventilated area.[7] Avoid breathing dust and wash hands thoroughly after handling.[4][7] For detailed safety information, consult the full Safety Data Sheet (SDS) from a supplier.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-amino-N-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular structure and conformational properties of 2-amino-N-methylbenzenesulfonamide. Given the limited direct experimental data on this specific molecule, this guide leverages data from its isomers, 2-amino-4-methylbenzenesulfonamide and 5-amino-2-methylbenzenesulfonamide, to infer and present key structural characteristics. This approach provides a robust framework for understanding the likely conformational landscape of the title compound.

Molecular Identity

IdentifierValue
IUPAC Name This compound[1]
CAS Number 16288-77-0[1][2]
Molecular Formula C₇H₁₀N₂O₂S[1][2]
Molecular Weight 186.23 g/mol [1][2]
Canonical SMILES CNS(=O)(=O)C1=CC=CC=C1N[1]
InChI Key SSEZSHJJNNLTQI-UHFFFAOYSA-N[1]

Conformational Analysis

Crystallographic Data of Isomers

The following tables summarize the crystallographic data for two isomers of this compound. This data, obtained through single-crystal X-ray diffraction, offers a quantitative look at the solid-state conformation of molecules with the same core structure.

Table 1: Crystal Data for 2-amino-4-methylbenzenesulfonamide [3]

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 9.873 (5)
b (Å) 9.151 (4)
c (Å) 10.408 (5)
β (°) 114.689 (6)
Volume (ų) 854.4 (7)
Z 4
Dihedral Angle (C/S/N plane to aromatic ring) 69.7 (2)°

Table 2: Crystal Data for 5-amino-2-methylbenzenesulfonamide [4]

ParameterValue
Crystal System Orthorhombic
Space Group Iba2
a (Å) 10.679 (2)
b (Å) 22.431 (5)
c (Å) 7.1980 (14)
β (°) 90
Volume (ų) 1724.2 (6)
Z 8

The dihedral angle between the C/S/N plane and the aromatic ring in 2-amino-4-methylbenzenesulfonamide is a key conformational descriptor. This value of 69.7° indicates a significantly twisted conformation in the solid state.[3] It is plausible that this compound adopts a similarly non-planar conformation to minimize steric hindrance and optimize intramolecular interactions.

Experimental Protocols

The determination of molecular structure and conformation relies on a combination of experimental and computational techniques. Below is a detailed, generalized protocol for single-crystal X-ray diffraction, a primary method for elucidating solid-state molecular structures.

Single-Crystal X-ray Diffraction Protocol
  • Crystal Growth: Suitable single crystals of the target compound are grown. This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot, saturated solution. The choice of solvent is critical and is determined empirically.

  • Data Collection:

    • A suitable crystal is mounted on a goniometer head.

    • The crystal is placed in a stream of cold nitrogen gas (typically around 100-120 K) to minimize thermal vibrations and protect it from radiation damage.

    • The diffractometer, equipped with a radiation source (e.g., Mo Kα, λ = 0.71073 Å) and a detector (e.g., CCD or CMOS), is used to collect diffraction data.[4]

    • The crystal is rotated, and a series of diffraction images are collected at different orientations.

  • Data Reduction:

    • The collected images are processed to integrate the intensities of the diffraction spots.

    • Corrections are applied for factors such as Lorentz and polarization effects, and absorption.

    • The unit cell parameters are determined and refined.

  • Structure Solution and Refinement:

    • The positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods.

    • The atomic positions and thermal parameters are refined using a least-squares algorithm to achieve the best fit between the observed and calculated structure factors.

    • Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Logical Workflow for Conformational Analysis

The comprehensive analysis of a molecule's conformation involves a synergistic approach combining computational modeling and experimental validation. The following diagram illustrates a typical workflow.

conformational_analysis_workflow Workflow for Molecular Conformational Analysis cluster_computational Computational Analysis cluster_experimental Experimental Validation Computational_Modeling Computational Modeling (DFT, Molecular Mechanics) Conformer_Search Conformational Search Computational_Modeling->Conformer_Search Energy_Minimization Energy Minimization of Conformers Conformer_Search->Energy_Minimization Predicted_Conformers Predicted Low-Energy Conformers Energy_Minimization->Predicted_Conformers Final_Analysis Comparative Analysis and Conformational Assignment Predicted_Conformers->Final_Analysis Synthesis Synthesis and Purification Crystallography X-ray Crystallography Synthesis->Crystallography Spectroscopy NMR, IR Spectroscopy Synthesis->Spectroscopy Experimental_Data Experimental Structural Data Crystallography->Experimental_Data Spectroscopy->Experimental_Data Experimental_Data->Final_Analysis

Caption: A logical workflow for determining the conformation of a molecule.

This workflow highlights the iterative process of using computational methods to predict stable conformers and then using experimental data from techniques like X-ray crystallography and NMR spectroscopy to validate and refine these predictions. This integrated approach provides the most accurate and comprehensive understanding of a molecule's conformational preferences.

References

An In-depth Technical Guide to the Synthesis of 2-amino-N-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 2-amino-N-methylbenzenesulfonamide, a key intermediate in the development of various pharmaceutical compounds. This document details the core synthesis route, including step-by-step experimental protocols, quantitative data summaries, and visual representations of the chemical transformations.

Core Synthesis Pathway: A Two-Step Approach

The most direct and widely recognized method for the synthesis of this compound involves a two-step process. This pathway begins with the reaction of 2-nitrobenzenesulfonyl chloride with methylamine to yield N-methyl-2-nitrobenzenesulfonamide. This intermediate is then subjected to a reduction reaction to convert the nitro group to the desired amine, affording the final product.

Step 1: Synthesis of N-methyl-2-nitrobenzenesulfonamide

The initial step involves the nucleophilic substitution of the chloride on 2-nitrobenzenesulfonyl chloride by methylamine. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol:

A detailed experimental protocol for a closely related synthesis of an N-substituted 2-nitrobenzenesulfonamide provides a strong foundation for this step[1][2]:

  • Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer, dissolve methylamine (1.5 equivalents) and a suitable base such as triethylamine (2.0 equivalents) in a solvent like dichloromethane.

  • Addition of Sulfonyl Chloride: Cool the reaction mixture in an ice-water bath. To the stirred solution, add 2-nitrobenzenesulfonyl chloride (1.0 equivalent) portion-wise over a period of 5-10 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for approximately 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding 1N hydrochloric acid. Transfer the mixture to a separatory funnel, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude N-methyl-2-nitrobenzenesulfonamide. Further purification can be achieved by recrystallization or column chromatography.

ParameterValue
Starting Material 1 2-Nitrobenzenesulfonyl chloride
Starting Material 2 Methylamine
Base Triethylamine
Solvent Dichloromethane
Reaction Time ~6 hours
Reaction Temperature Room Temperature (after initial ice-cooling)
Step 2: Reduction of N-methyl-2-nitrobenzenesulfonamide

The second and final step is the reduction of the nitro group on N-methyl-2-nitrobenzenesulfonamide to an amino group. A common and effective method for this transformation is catalytic hydrogenation.

Experimental Protocol:

The following protocol is based on a documented procedure for the reduction of a similar nitrobenzenesulfonamide intermediate:

  • Reaction Setup: To a solution of N-methyl-2-nitrobenzenesulfonamide (1.0 equivalent) in a suitable solvent such as methanol, add a catalytic amount of 10% palladium on carbon (Pd/C).

  • Hydrogenation: Stir the reaction mixture at room temperature under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a hydrogenation apparatus) for approximately 3 hours.

  • Workup: Once the reaction is complete (as monitored by TLC), remove the catalyst by filtration through a pad of Celite. Concentrate the filtrate under reduced pressure to afford this compound. The product's structure can be confirmed by spectroscopic methods such as 1H NMR.

ParameterValue
Starting Material N-methyl-2-nitrobenzenesulfonamide
Reagent Hydrogen gas
Catalyst 10% Palladium on Carbon
Solvent Methanol
Reaction Time 3 hours
Reaction Temperature Room Temperature
Yield 98% (as reported for a similar reduction)

Synthesis Pathway Visualization

The following diagrams illustrate the core synthesis pathway for this compound.

Synthesis_Pathway start1 2-Nitrobenzenesulfonyl Chloride intermediate N-methyl-2-nitrobenzenesulfonamide start1:e->intermediate:w Step 1: N-Methylation reagent1 Methylamine (CH3NH2) Triethylamine reagent1:s->intermediate:n product This compound intermediate:e->product:w Step 2: Reduction reagent2 H2, Pd/C Methanol reagent2:s->product:n

Caption: Core two-step synthesis pathway for this compound.

Experimental Workflow Visualization

The logical flow of the experimental procedures can be visualized as follows:

Experimental_Workflow cluster_step1 Step 1: N-Methylation cluster_step2 Step 2: Reduction s1_setup Reaction Setup: Dissolve Methylamine & Triethylamine in Dichloromethane s1_add Add 2-Nitrobenzenesulfonyl Chloride (ice-bath) s1_setup->s1_add s1_react Stir at Room Temperature (~6 hours) s1_add->s1_react s1_workup Workup: Quench, Extract, Dry, Concentrate s1_react->s1_workup s1_product Crude N-methyl-2-nitrobenzenesulfonamide s1_workup->s1_product s2_setup Reaction Setup: Dissolve Intermediate in Methanol, add Pd/C s1_product->s2_setup Proceed to next step s2_hydrogenate Hydrogenate under H2 atmosphere (~3 hours) s2_setup->s2_hydrogenate s2_workup Workup: Filter catalyst, Concentrate filtrate s2_hydrogenate->s2_workup s2_product This compound s2_workup->s2_product

Caption: Detailed experimental workflow for the synthesis of this compound.

References

Unveiling the Biological Potential of 2-amino-N-methylbenzenesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biological activities associated with the core chemical scaffold of 2-amino-N-methylbenzenesulfonamide. While direct and extensive research on this specific molecule is limited, this document synthesizes the significant body of evidence from studies on closely related benzenesulfonamide derivatives. The information presented herein offers a foundational understanding of its potential pharmacological profile, focusing on key areas of demonstrated activity within this chemical class: antimicrobial, anti-inflammatory, and enzyme inhibition.

Core Biological Activities and Mechanisms of Action

The benzenesulfonamide moiety is a well-established pharmacophore in medicinal chemistry, recognized for its diverse biological activities. The primary mechanisms of action for compounds within this class, and therefore hypothetically for this compound, are rooted in specific enzyme inhibition.

Antimicrobial Activity: Targeting Folate Biosynthesis

A cornerstone of the biological activity of many sulfonamides is their ability to act as antimicrobial agents. This is achieved through the competitive inhibition of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folic acid synthesis pathway.[1][2][3][4] Folic acid is essential for the synthesis of nucleotides, and its disruption leads to a bacteriostatic effect.[5] Mammalian cells are not affected as they obtain folic acid from their diet.

Carbonic Anhydrase Inhibition

Benzenesulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[6][7][8][9] These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and are involved in numerous physiological processes. Inhibition of specific CA isoforms is a therapeutic strategy for conditions like glaucoma and edema.

Anti-inflammatory Potential

Derivatives of benzenesulfonamide have demonstrated anti-inflammatory properties. The proposed mechanism often involves the modulation of key inflammatory pathways, such as the nuclear factor-kappa B (NF-κB) signaling cascade.[10][11] NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines and mediators.

Quantitative Biological Data

Compound ClassAssay TypeTargetOrganism/EnzymeKey ParameterReported Value (nM)
Triazole-benzenesulfonamide derivativesCarbonic Anhydrase InhibitionhCA IHumanKᵢ604.8 - 9938.3
Triazole-benzenesulfonamide derivativesCarbonic Anhydrase InhibitionhCA IIHumanKᵢ45.4 - 989.1
Triazole-benzenesulfonamide derivativesCarbonic Anhydrase InhibitionhCA IXHumanKᵢ5.9 - 876.4
Phthalimide-capped benzenesulfonamidesCarbonic Anhydrase InhibitionhCA IHumanKᵢ52.8 - 991.7
Phthalimide-capped benzenesulfonamidesCarbonic Anhydrase InhibitionhCA IIHumanKᵢ10.8 - 52.6

Note: The data presented are for benzenesulfonamide derivatives and not for this compound itself. These values should be considered as indicative of the potential activity of the core scaffold.

Experimental Protocols

Detailed experimental protocols for evaluating the key biological activities of benzenesulfonamide derivatives are outlined below. These methodologies can be adapted for the specific investigation of this compound.

Antimicrobial Susceptibility Testing (Agar Diffusion Method)

This method provides a qualitative assessment of antimicrobial activity.

Protocol:

  • Prepare a standardized inoculum of the target microorganism.

  • Evenly spread the microbial suspension onto the surface of a suitable agar medium (e.g., Mueller-Hinton agar) to create a lawn.[12]

  • Impregnate sterile paper discs with a known concentration of the test compound (this compound).

  • Place the discs onto the agar surface.

  • Incubate the plates under appropriate conditions for the specific microorganism.

  • Measure the diameter of the zone of inhibition around the discs, where bacterial growth is prevented.[12]

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)

This is a standard method for determining the inhibitory activity against carbonic anhydrase isoforms.

Protocol:

  • Utilize a stopped-flow instrument to measure the CA-catalyzed CO₂ hydration activity.[6]

  • Use phenol red as a pH indicator at its maximum absorbance of 557 nm.

  • Conduct the assay in a buffered solution (e.g., 20 mM HEPES, pH 7.5) with a constant ionic strength maintained by Na₂SO₄.[6]

  • Initiate the reaction by mixing a CO₂ solution with the enzyme and inhibitor solution.

  • Monitor the initial rates of the CA-catalyzed CO₂ hydration reaction.

  • Determine the inhibition constants (Kᵢ) by analyzing the reaction rates at various inhibitor concentrations.[6]

In Vitro Anti-inflammatory Assay (LPS-stimulated RAW 264.7 Macrophages)

This cell-based assay evaluates the ability of a compound to suppress inflammatory responses.

Protocol:

  • Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.[10]

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.[10]

  • After a 24-hour incubation period, collect the cell culture supernatant.

  • Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using commercially available ELISA kits.[10]

Signaling Pathways and Experimental Workflows

Visual representations of the key signaling pathways and experimental workflows are provided below using the DOT language for Graphviz.

Signaling Pathways

bacterial_folate_biosynthesis cluster_inhibition Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPPP Dihydropterin Pyrophosphate (DHPPP) DHPPP->DHPS DHF Dihydropteroate DHPS->DHF THF Tetrahydrofolate DHF->THF DHFR Nucleotides Nucleotide Synthesis THF->Nucleotides Sulfonamides Sulfonamides Sulfonamides->DHPS Competitive Inhibition

Caption: Bacterial Folate Biosynthesis Inhibition by Sulfonamides.

nf_kb_pathway cluster_inhibition Potential Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Inflammatory_Genes induces Benzenesulfonamides Benzenesulfonamides Benzenesulfonamides->IKK may inhibit

Caption: NF-κB Inflammatory Signaling Pathway.

Experimental Workflows

antimicrobial_workflow start Start prep_inoculum Prepare Bacterial Inoculum start->prep_inoculum plate_lawn Create Bacterial Lawn on Agar Plate prep_inoculum->plate_lawn apply_discs Apply Discs with Test Compound plate_lawn->apply_discs incubate Incubate Plates apply_discs->incubate measure_zones Measure Zones of Inhibition incubate->measure_zones end End measure_zones->end

Caption: Workflow for Agar Diffusion Antimicrobial Assay.

anti_inflammatory_workflow start Start seed_cells Seed RAW 264.7 Cells start->seed_cells pretreat Pre-treat with Test Compound seed_cells->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate for 24h stimulate->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant elisa Perform ELISA for Cytokines collect_supernatant->elisa end End elisa->end

Caption: Workflow for In Vitro Anti-inflammatory Assay.

Conclusion

While direct experimental data on this compound is sparse, the extensive research on the benzenesulfonamide class of compounds provides a strong predictive framework for its biological activities. The core scaffold is associated with significant potential as an antimicrobial agent through the inhibition of dihydropteroate synthase, as a carbonic anhydrase inhibitor, and as an anti-inflammatory agent likely acting on the NF-κB pathway. The experimental protocols and signaling pathway diagrams provided in this guide offer a robust starting point for researchers and drug development professionals to systematically investigate and validate the therapeutic potential of this compound. Further focused studies are warranted to elucidate the specific quantitative activity and detailed mechanisms of action of this compound.

References

Absence of Established Mechanism of Action for 2-amino-N-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Initial Assessment: Following a comprehensive review of scientific literature and chemical databases, there is no established and publicly documented biological mechanism of action for the chemical compound 2-amino-N-methylbenzenesulfonamide . The available information primarily characterizes it as a chemical intermediate used in organic synthesis. There is a lack of published research detailing its specific molecular targets, signaling pathway modulations, or its efficacy and potency in biological systems.

This document will therefore provide the available chemical information for this compound and present a hypothetical framework for the requested in-depth technical guide. This framework will serve as a template demonstrating how experimental data and signaling pathways would be presented if such information were available, adhering to the specified formatting and visualization requirements.

Chemical Identity and Properties of this compound

PropertyValue
IUPAC Name This compound
Molecular Formula C₇H₁₀N₂O₂S
Molecular Weight 186.23 g/mol
CAS Number 1784-83-4
Canonical SMILES CNS(=O)(=O)C1=CC=CC=C1N
Physical Description Solid (Predicted)

Hypothetical Framework for a Technical Guide on a Mechanism of Action

This section outlines the structure and content that would be included in a technical guide for a compound with a known mechanism of action, using a hypothetical example to illustrate the data presentation and visualization requirements.

Hypothetical Mechanism of Action

Let us hypothesize that this compound acts as an inhibitor of a hypothetical enzyme, "Kinase X," which is a key component in a pro-inflammatory signaling pathway.

Quantitative Data Summary (Hypothetical)

The following tables represent how quantitative data from various assays would be summarized.

Table 1: In Vitro Kinase Inhibition Assay

CompoundTargetAssay TypeIC₅₀ (nM)
This compoundKinase XFRET-based150
Control Compound AKinase XFRET-based15
Control Compound BKinase XFRET-based>10,000

Table 2: Cellular Potency in a Pro-inflammatory Cytokine Release Assay

CompoundCell LineStimulantCytokine MeasuredEC₅₀ (nM)
This compoundTHP-1LPSTNF-α500
Control Compound ATHP-1LPSTNF-α45
Control Compound BTHP-1LPSTNF-α>20,000
Experimental Protocols (Hypothetical)

Below are examples of how detailed experimental methodologies would be presented.

Protocol 1: In Vitro Kinase X Inhibition Assay (FRET-based)

  • Reagents: Recombinant Human Kinase X (10 nM), FRET-peptide substrate (200 nM), ATP (10 µM), Assay Buffer (50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Procedure:

    • A 2 µL aliquot of this compound (in a 10-point, 3-fold serial dilution in DMSO) is added to a 384-well plate.

    • A 10 µL volume of Kinase X in assay buffer is added to each well and incubated for 15 minutes at room temperature.

    • A 10 µL volume of the FRET-peptide substrate and ATP in assay buffer is added to initiate the reaction.

    • The plate is incubated for 60 minutes at 25°C.

    • FRET signal is measured on a suitable plate reader (Excitation: 400 nm, Emission: 520 nm and 485 nm).

  • Data Analysis: The ratio of acceptor to donor emission is calculated. IC₅₀ values are determined by fitting the dose-response data to a four-parameter logistic equation using GraphPad Prism.

Protocol 2: TNF-α Release Assay in THP-1 Cells

  • Cell Culture: THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Procedure:

    • THP-1 cells are seeded at a density of 1 x 10⁵ cells/well in a 96-well plate and differentiated into macrophages with PMA (100 ng/mL) for 48 hours.

    • Differentiated cells are pre-treated with various concentrations of this compound for 1 hour.

    • Cells are then stimulated with LPS (1 µg/mL) for 6 hours.

    • The supernatant is collected, and the concentration of TNF-α is quantified using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: EC₅₀ values are calculated by plotting the percentage inhibition of TNF-α release against the compound concentration and fitting the data to a non-linear regression curve.

Visualization of Signaling Pathways and Workflows (Hypothetical)

The following diagrams, created using the DOT language, illustrate how signaling pathways and experimental workflows would be visualized.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Kinase_X Kinase X Receptor->Kinase_X Substrate_A Substrate A Kinase_X->Substrate_A P Substrate_B Substrate B Substrate_A->Substrate_B TF Transcription Factor Substrate_B->TF Gene Pro-inflammatory Gene TF->Gene Activation Cytokine TNF-α Gene->Cytokine LPS LPS LPS->Receptor Compound 2-amino-N- methylbenzenesulfonamide Compound->Kinase_X Inhibition

Caption: Hypothetical signaling pathway of Kinase X inhibition.

G cluster_0 Preparation cluster_1 Treatment cluster_2 Analysis Start Start Dilution Prepare Compound Serial Dilutions Start->Dilution Cells Seed and Differentiate THP-1 Cells Start->Cells Pretreat Pre-treat Cells with Compound (1 hr) Dilution->Pretreat Cells->Pretreat Stimulate Stimulate with LPS (6 hrs) Pretreat->Stimulate Collect Collect Supernatant Stimulate->Collect ELISA Perform TNF-α ELISA Collect->ELISA Analyze Calculate EC₅₀ ELISA->Analyze End End Analyze->End

Caption: Experimental workflow for the cellular TNF-α release assay.

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-amino-N-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2-amino-N-methylbenzenesulfonamide, an important intermediate in the preparation of various compounds, including 1,2,4-benzothiadiazine 1,1-dioxides, which have applications as diuretics, and as a component in dye synthesis.[1]

Overview of Synthesis

The synthesis of this compound is typically achieved through a two-step process. The first step involves the reaction of 2-nitrobenzenesulfonyl chloride with methylamine to yield N-methyl-2-nitrobenzenesulfonamide. The subsequent step is the reduction of the nitro group to an amine, affording the final product, this compound.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound from N-methyl-2-nitrobenzenesulfonamide.

ParameterValueReference
Starting MaterialN-methyl-2-nitrobenzenesulfonamide[1]
Amount of Starting Material26 g (0.12 mol)[1]
SolventMethanol[1]
Solvent Volume500 mL[1]
Catalyst10% Palladium on Carbon (Pd/C)[1]
Amount of Catalyst2 g[1]
Reaction AtmosphereHydrogen[1]
Reaction Time3 hours[1]
ProductThis compound[1]
Product Yield (Mass)22 g[1]
Product Yield (Percentage)98%[1]

Experimental Protocol

This protocol details the reduction of N-methyl-2-nitrobenzenesulfonamide to synthesize this compound.

Materials:

  • N-methyl-2-nitrobenzenesulfonamide (26 g, 0.12 mol)

  • Methanol (500 mL)

  • 10% Palladium on Carbon (Pd/C) catalyst (2 g)

  • Hydrogen gas

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve 26 g (0.12 mol) of N-methyl-2-nitrobenzenesulfonamide in 500 mL of methanol.[1]

  • Catalyst Addition: To this solution, carefully add 2 g of 10% palladium on carbon catalyst.[1]

  • Hydrogenation: Stir the reaction mixture at room temperature under a hydrogen atmosphere for 3 hours.[1] Monitor the reaction progress by appropriate analytical methods (e.g., TLC or LC-MS).

  • Work-up: Upon completion of the reaction, remove the catalyst by filtration.[1]

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the target product, this compound.[1]

  • Characterization: The resulting product is 22 g of this compound, corresponding to a 98% yield.[1] The structure can be confirmed by 1H NMR spectroscopy. The reported 1H NMR data in CDCl3 (400 MHz) is: δ 7.45-7.48 (dd, 1H, J=1.6 Hz, 8.0 Hz), 7.24-7.31 (m, 2H), 6.81-6.83 (dd, 1H, J=0.6 Hz, 8.0 Hz), 6.60-6.65 (m, 1H), 5.89 (s, 2H), 2.370-2.374 (d, 3H, J=1.6Hz).[1]

Synthesis Workflow

The following diagram illustrates the two-step synthesis process for this compound.

SynthesisWorkflow Start 2-Nitrobenzenesulfonyl Chloride Intermediate N-Methyl-2-nitro- benzenesulfonamide Start->Intermediate Step 1: Amination Product 2-Amino-N-methyl- benzenesulfonamide Intermediate->Product Step 2: Reduction Reagent1 Methylamine Reagent2 H₂, 10% Pd/C, Methanol

Caption: Two-step synthesis of this compound.

References

Application Notes and Protocols for the Crystallization of 2-amino-N-methylbenzenesulfonamide for X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to obtaining single crystals of 2-amino-N-methylbenzenesulfonamide suitable for X-ray crystallography. The protocols are based on established methods for the crystallization of small organic molecules and sulfonamide derivatives.

Introduction

Crystallization is a critical step in the structural elucidation of small molecules by single-crystal X-ray diffraction (SCXRD). The quality of the crystal directly impacts the resolution and accuracy of the resulting three-dimensional structure. For sulfonamides, a class of compounds with significant pharmaceutical relevance, understanding their solid-state structure is crucial for drug design and development.[1][2] The protocols outlined below provide a systematic approach to crystallizing this compound.

Data Presentation: Crystallographic Data for Related Sulfonamide Compounds

Parameter2-amino-4-methylbenzenesulfonamide[3]5-amino-2-methylbenzenesulfonamide[4][5]N-allyl-N-benzyl-4-methylbenzenesulfonamide[6]
Formula C₇H₁₀N₂O₂SC₇H₁₀N₂O₂SC₁₇H₁₉NO₂S
Molecular Weight 186.23186.23301.40
Crystal System MonoclinicOrthorhombicOrthorhombic
Space Group P2₁/cIba2Pna2₁
a (Å) 9.873 (5)10.679 (2)18.6919 (18)
b (Å) 9.151 (4)22.431 (5)10.5612 (10)
c (Å) 10.408 (5)7.1980 (14)8.1065 (8)
β (˚) 114.689 (6)9090
Volume (ų) 854.4 (7)1724.2 (6)1600.3 (3)
Z 484
Temperature (K) 273294173.15
Radiation Mo KαMo KαMo Kα

Experimental Protocols

A crucial starting point for crystallization is ensuring the high purity of the compound, with a recommended purity of at least 80-90%.[7] The selection of an appropriate solvent is the most critical factor for successful crystallization.[8] An ideal solvent will dissolve the compound when hot but sparingly at room temperature.[7][8]

Protocol 1: Solvent Screening

  • Place approximately 5-10 mg of this compound into several small test tubes.

  • To each tube, add 0.5 mL of a different solvent. A range of solvents with varying polarities should be tested (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).

  • Observe the solubility at room temperature.

  • If the compound does not dissolve, gently warm the test tube in a water bath to observe if it dissolves at a higher temperature.

  • The ideal solvent will fully dissolve the compound when hot and show signs of precipitation or crystal formation upon cooling.

  • If no single solvent is ideal, a mixed solvent system can be employed. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is insoluble but miscible with the good solvent) dropwise until the solution becomes cloudy.[7]

Protocol 2: Slow Evaporation Crystallization [7][9]

  • Dissolve the this compound in a suitable solvent (identified from Protocol 1) to form a nearly saturated solution.

  • Filter the solution to remove any insoluble impurities.

  • Transfer the clear solution to a clean vial.

  • Cover the vial with parafilm and puncture a few small holes with a needle to allow for slow evaporation of the solvent.[7]

  • Place the vial in a vibration-free location and allow the solvent to evaporate over several hours to days.[7]

Protocol 3: Vapor Diffusion Crystallization [9]

This method is particularly effective when only small quantities of the material are available.[9]

  • Dissolve the this compound in a small amount of a "good" solvent in a small, open vial.

  • Place this small vial inside a larger, sealed container (e.g., a beaker or jar) that contains a "poor" solvent in which the compound is insoluble.

  • Seal the larger container. The vapor from the poor solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and promoting crystallization.

Protocol 4: Slow Cooling Crystallization

  • Prepare a saturated solution of this compound in a suitable solvent at an elevated temperature.

  • Ensure all the solid has dissolved. If necessary, filter the hot solution to remove any impurities.

  • Allow the solution to cool slowly to room temperature. To further control the cooling rate, the vessel can be placed in an insulated container (e.g., a Dewar flask filled with warm water).

  • Once at room temperature, the solution can be transferred to a refrigerator or freezer to maximize crystal yield.

Troubleshooting Common Crystallization Issues

  • Oiling Out : This occurs when the compound's melting point is lower than the solution temperature or when cooling is too rapid.[7] To resolve this, reheat the solution to dissolve the oil, add a small amount of additional solvent, and cool at a slower rate.[7]

  • Poor Crystal Quality : Small, needle-like, or aggregated crystals can result from a high nucleation rate or the presence of impurities.[7] To improve quality, decrease the level of supersaturation by using more solvent or cooling more slowly.[7]

  • Low Yield : This may be due to using too much solvent.[7] If the mother liquor is still available, it can be concentrated to recover more of the compound.[7]

Visualization of the Crystallization Workflow

Crystallization_Workflow cluster_prep Preparation cluster_methods Crystallization Methods cluster_analysis Analysis cluster_troubleshooting Troubleshooting start Start with Pure This compound solvent_screening Solvent Screening start->solvent_screening Purity > 90% slow_evap Slow Evaporation solvent_screening->slow_evap vapor_diff Vapor Diffusion solvent_screening->vapor_diff slow_cool Slow Cooling solvent_screening->slow_cool crystal_harvest Harvest Suitable Single Crystals slow_evap->crystal_harvest vapor_diff->crystal_harvest slow_cool->crystal_harvest xray_diffraction X-ray Diffraction crystal_harvest->xray_diffraction oiling_out Oiling Out crystal_harvest->oiling_out Issue? poor_quality Poor Quality Crystals crystal_harvest->poor_quality Issue? low_yield Low Yield crystal_harvest->low_yield Issue?

Caption: General workflow for crystallization of this compound.

References

Application Notes and Protocols for 2-amino-N-methylbenzenesulfonamide as a Chemical Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-amino-N-methylbenzenesulfonamide is a small molecule belonging to the sulfonamide class of compounds. While specific applications as a chemical probe are not extensively documented, its structural similarity to known inhibitors of carbonic anhydrases (CAs) suggests its potential as a valuable research tool for studying this enzyme family.[1][2][3] Sulfonamides are a well-established class of compounds with a wide range of biological activities, and many have been developed as drugs and chemical probes.[4][5] This document provides detailed application notes and protocols for the potential use of this compound as a chemical probe, focusing on its likely activity as a carbonic anhydrase inhibitor.

Carbonic anhydrases are metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and are involved in various physiological and pathological processes, including pH regulation, ion transport, and tumorigenesis.[6] Therefore, inhibitors of these enzymes are of significant interest in drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₇H₁₀N₂O₂S[7]
Molecular Weight 186.23 g/mol [7][8]
CAS Number 16288-77-0[7][8]
Appearance Solid
Melting Point 155-157 °C
Solubility Soluble in organic solvents such as DMSO and methanol.

Proposed Mechanism of Action as a Chemical Probe

Based on the extensive literature on aminobenzenesulfonamide derivatives, the primary mechanism of action for this compound as a chemical probe is the inhibition of carbonic anhydrases.[1][2][3] The sulfonamide moiety is known to coordinate to the zinc ion in the active site of carbonic anhydrases, leading to the inhibition of their catalytic activity. The amino group can be a key feature for directing the molecule to the active site and can be modified to alter selectivity for different CA isoforms.

Carbonic Anhydrase Inhibition Proposed Mechanism of Action cluster_0 Active Site of Carbonic Anhydrase cluster_1 This compound Zn_ion Zn²⁺ H2O Water Molecule Zn_ion->H2O Coordination His_residues Histidine Residues His_residues->Zn_ion Coordination CO2 Carbon Dioxide (Substrate) H2O->CO2 Nucleophilic Attack Probe Sulfonamide Moiety (-SO₂NH₂) Probe->Zn_ion Displaces Water and Binds Amino_group Amino Group (-NH₂) Active_Site_Residues Other Active Site Residues Amino_group->Active_Site_Residues Potential H-bonding HCO3 Bicarbonate (Product) CO2->HCO3 Hydration (Inhibited)

Caption: Proposed binding of this compound to the active site of carbonic anhydrase.

Application Notes

Investigating Carbonic Anhydrase Activity

This compound can be used as a reference inhibitor or a screening compound to identify and characterize novel carbonic anhydrase inhibitors. Its relatively simple structure makes it a good starting point for structure-activity relationship (SAR) studies.

Probing Isoform Selectivity

There are several isoforms of carbonic anhydrase, and developing isoform-selective inhibitors is a key goal in drug discovery.[1][2] By testing this compound against a panel of CA isoforms, researchers can determine its selectivity profile and use it as a scaffold for developing more selective probes.

Cellular Target Engagement Studies

If labeled with a suitable tag (e.g., a fluorophore or a biotin), derivatives of this compound could be used to visualize the localization of carbonic anhydrases in cells or to perform pull-down experiments to identify binding partners.

Experimental Protocols

In Vitro Carbonic Anhydrase Inhibition Assay (Colorimetric)

This protocol is adapted from established methods for measuring CA inhibition.[6][9][10]

Materials:

  • This compound

  • Purified human carbonic anhydrase (e.g., CA I, II, IX, or XII)

  • p-Nitrophenyl acetate (pNPA) as substrate

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5

  • DMSO for dissolving compounds

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a series of dilutions of the stock solution in Assay Buffer to achieve final concentrations ranging from 1 nM to 100 µM.

    • Prepare a working solution of the carbonic anhydrase enzyme in Assay Buffer. The final concentration will depend on the specific activity of the enzyme isoform being tested.

    • Prepare a fresh solution of pNPA substrate in a minimal amount of DMSO and dilute with Assay Buffer.

  • Assay Protocol:

    • To each well of a 96-well plate, add the following in order:

      • Assay Buffer

      • Diluted this compound solution (or DMSO for control)

      • Carbonic anhydrase enzyme solution

    • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the pNPA substrate solution to each well.

    • Immediately measure the absorbance at 405 nm in kinetic mode for 10-30 minutes at room temperature.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

    • Calculate the percentage of inhibition for each concentration of the probe using the following formula: % Inhibition = [ (Vcontrol - Vinhibitor) / Vcontrol ] * 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.

Table 2: Example Data for Carbonic Anhydrase Inhibition

CompoundCA IsoformIC₅₀ (nM)
This compound CA IHypothetical Value
This compound CA IIHypothetical Value
This compound CA IXHypothetical Value
Acetazolamide (Control) CA II~12 nM

Note: The IC₅₀ values for this compound are hypothetical and need to be determined experimentally.

Experimental_Workflow Workflow for CA Inhibition Assay Start Start Reagent_Prep Prepare Reagents: - Probe dilutions - Enzyme solution - Substrate solution Start->Reagent_Prep Plate_Setup Set up 96-well plate: - Add buffer, probe, and enzyme Reagent_Prep->Plate_Setup Incubation Incubate at RT for 15 min Plate_Setup->Incubation Reaction_Start Initiate reaction with substrate Incubation->Reaction_Start Measurement Measure absorbance at 405 nm (kinetic) Reaction_Start->Measurement Data_Analysis Calculate reaction rates, % inhibition, and IC₅₀ Measurement->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for the in vitro carbonic anhydrase inhibition assay.

Safety and Handling

This compound should be handled with care in a laboratory setting. It is advisable to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

While direct evidence for the use of this compound as a chemical probe is currently limited, its structural features strongly suggest its potential as an inhibitor of carbonic anhydrases. The protocols and application notes provided herein offer a solid foundation for researchers to explore its utility in studying this important class of enzymes. Further derivatization of this scaffold could lead to the development of more potent and selective chemical probes for various research and drug discovery applications.

References

Application Notes and Protocols for Sulfonamides in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

Note: Direct experimental data on "2-amino-N-methylbenzenesulfonamide" in enzyme inhibition assays is limited in publicly available literature. Therefore, this document provides a detailed overview and protocols using Acetazolamide , a well-characterized sulfonamide and a potent inhibitor of carbonic anhydrases, as a representative example. The principles and methods described are broadly applicable to the study of other sulfonamide-based enzyme inhibitors.

Introduction to Sulfonamides as Enzyme Inhibitors

Sulfonamides are a class of synthetic compounds characterized by a sulfonyl group connected to an amine. This functional group is the basis for a wide range of drugs with diverse therapeutic applications.[1] In enzyme inhibition, the sulfonamide moiety often plays a crucial role in binding to the active site of target enzymes.[2]

One of the most well-studied targets of sulfonamide inhibitors is the family of carbonic anhydrases (CAs) . CAs are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[3] Their involvement in various physiological and pathological processes, including pH regulation, CO2 transport, glaucoma, and cancer, makes them important drug targets.[4]

Other enzymes known to be inhibited by sulfonamide-containing compounds include:

  • Dihydropteroate synthase (DHPS) in bacteria, which is the basis for the antibacterial action of sulfa drugs.[1][5]

  • Proteases, such as matrix metalloproteinases (MMPs) and serine proteases.[2]

  • Kinases.

Quantitative Data: Inhibition of Carbonic Anhydrases by Acetazolamide

The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). The lower the value, the more potent the inhibitor. The table below summarizes the inhibitory activity of Acetazolamide against various human (h) carbonic anhydrase isoforms.

CompoundTarget EnzymeIC50 (nM)Ki (nM)
Acetazolamide hCA I985.8[3]278.8 ± 44.3[3]
hCA II20, 440[6]5.86 µM (as a reference)[7]
hCA IX30[8]45.1[8]
hCA XII-4.5 (for U-104, another sulfonamide)[8]

Note: IC50 and Ki values can vary depending on the specific assay conditions (e.g., substrate concentration, pH, temperature).

Experimental Protocols

This protocol describes a common method for screening and characterizing CA inhibitors based on the esterase activity of the enzyme.[4]

Principle: Carbonic anhydrase can hydrolyze the colorless substrate p-nitrophenyl acetate (p-NPA) to the yellow-colored product p-nitrophenol (p-NP). The rate of p-NP formation is monitored spectrophotometrically by measuring the increase in absorbance at 400-405 nm. In the presence of an inhibitor, the rate of this reaction decreases in a dose-dependent manner.[4]

Materials and Reagents:

  • Human or bovine carbonic anhydrase (e.g., from erythrocytes)

  • p-Nitrophenyl acetate (p-NPA) substrate

  • Acetazolamide (positive control)

  • Test compound (e.g., this compound)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5

  • Organic Solvent: DMSO or acetonitrile

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of kinetic measurements at 400-405 nm

Procedure:

  • Reagent Preparation:

    • CA Stock Solution (1 mg/mL): Dissolve CA in cold Assay Buffer. Aliquot and store at -20°C or -80°C.

    • CA Working Solution: Dilute the CA stock solution to the desired concentration with cold Assay Buffer just before use.

    • Substrate Stock Solution (3 mM p-NPA): Dissolve p-NPA in acetonitrile or DMSO. Prepare fresh daily.

    • Inhibitor Stock Solutions (10 mM): Dissolve the test compound and Acetazolamide in DMSO. Prepare serial dilutions to generate a dose-response curve.

  • Assay Protocol (96-well plate format):

    • Add 158 µL of Assay Buffer to the appropriate wells.

    • Add 2 µL of the inhibitor working solutions (or DMSO for the vehicle control).

    • Add 20 µL of the CA Working Solution to all wells except the blank.

    • Incubate the plate at room temperature for 10-15 minutes to allow for enzyme-inhibitor binding.

    • Initiate the reaction by adding 20 µL of the Substrate Solution to all wells.

    • Immediately measure the absorbance at 400-405 nm in kinetic mode, taking readings every 30 seconds for 10-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

    • Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Principle: This assay measures the hydratase activity of CA by monitoring the change in pH resulting from the conversion of CO2 to bicarbonate and a proton. The rate of pH drop is proportional to the enzyme's activity.[9]

Materials and Reagents:

  • Carbonic Anhydrase

  • Buffer: e.g., 25 mM Veronal buffer or 50 mM barbital buffer

  • CO2-saturated water (prepared by bubbling CO2 gas or adding dry ice)

  • pH meter with a fast-response probe

Procedure:

  • Equilibrate the buffer and enzyme solution to the desired temperature (often 0-4°C to increase CO2 solubility).

  • Add the CA enzyme to the reaction vessel containing the buffer.

  • Initiate the reaction by adding a known volume of CO2-saturated water.

  • Record the change in pH over time. The time taken for the pH to drop between two set points (e.g., from 8.3 to 6.3) is measured.

  • The presence of an inhibitor will slow down the rate of pH change.

Visualizations

G cluster_0 Sulfonamide Inhibition of Carbonic Anhydrase Enzyme Carbonic Anhydrase (CA) (with Zn2+ in active site) Product H2CO3 ⇌ H+ + HCO3- Enzyme->Product Catalyzes Inhibited_Complex Enzyme-Inhibitor Complex (Inactive) Substrate CO2 + H2O Substrate->Enzyme Binds to active site Inhibitor Sulfonamide Inhibitor (e.g., Acetazolamide) Inhibitor->Enzyme Binds to Zn2+ in active site

Caption: Mechanism of Carbonic Anhydrase Inhibition.

G cluster_1 Workflow for CA Inhibition Assay Prep Prepare Reagents (Enzyme, Substrate, Inhibitor) Plate Plate Setup (Controls and Test Compounds) Prep->Plate Incubate Pre-incubate Enzyme and Inhibitor Plate->Incubate React Initiate Reaction (Add Substrate) Incubate->React Measure Kinetic Measurement (Absorbance at 405 nm) React->Measure Analyze Data Analysis (Calculate % Inhibition, IC50) Measure->Analyze

Caption: Experimental Workflow for a Colorimetric CA Assay.

References

Application Notes and Protocols for Carbonic Anhydrase Inhibition Studies using 2-amino-N-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. This reaction is fundamental to numerous physiological processes, including respiration, pH homeostasis, and electrolyte balance.[1] The various isoforms of human carbonic anhydrase (hCA) are expressed in different tissues and cellular compartments, and their dysregulation is implicated in several diseases such as glaucoma, epilepsy, and cancer.[2] This makes them attractive targets for therapeutic intervention.

Sulfonamides are a well-established class of potent carbonic anhydrase inhibitors.[1] Their mechanism of action involves the coordination of the deprotonated sulfonamide group to the zinc ion within the enzyme's active site, displacing a water molecule or hydroxide ion essential for catalysis.[3] 2-amino-N-methylbenzenesulfonamide is a secondary sulfonamide that belongs to this class of inhibitors. While N-methylation can alter the binding affinity and kinetics compared to primary sulfonamides, these compounds are still of significant interest in drug discovery.[4] N-methylated sulfonamides have been shown to act as competitive inhibitors of carbonic anhydrase.[4]

This document provides detailed protocols for studying the inhibitory effects of this compound and related compounds on carbonic anhydrase activity.

Data Presentation

Compound/IsoformhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Reference
Acetazolamide (Standard)25012.125.85.7[5]
Benzenesulfonamide1700260--[6]
4-Aminobenzenesulfonamide1000150--[6]
Derivative 4h ¹150075538.912.4[7]
Derivative 5h ²--1.50.8[7]

Note: '-' indicates data not available. ¹ 4h is a benzenesulfonamide derivative with a carboxymethyl group.[7] ² 5h is a 2,3,5,6-tetrafluorobenzenesulfonamide derivative with a carboxymethyl group.[7]

Experimental Protocols

Two common methods for determining carbonic anhydrase inhibition are the stopped-flow CO₂ hydration assay and the p-nitrophenylacetate (p-NPA) esterase activity assay.

Stopped-Flow CO₂ Hydration Assay

This method directly measures the inhibition of the primary physiological reaction catalyzed by carbonic anhydrase.

Materials:

  • Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • This compound (or other test inhibitors)

  • HEPES or Tris buffer

  • Sodium sulfate

  • Phenol red (pH indicator)

  • CO₂-saturated water

  • Stopped-flow spectrophotometer

Procedure:

  • Prepare a stock solution of the hCA isoform in the appropriate buffer.

  • Prepare serial dilutions of the test inhibitor.

  • In the stopped-flow instrument, rapidly mix the enzyme solution (with or without the inhibitor) with CO₂-saturated water containing the pH indicator.

  • Monitor the decrease in absorbance at the indicator's wavelength as the pH drops due to carbonic acid formation.

  • Determine the initial reaction velocity from the linear portion of the absorbance change over time.

  • Measure the uncatalyzed rate of CO₂ hydration (without enzyme) and subtract it from the enzyme-catalyzed rates.

  • Calculate inhibition constants (Kᵢ) by fitting the data to the appropriate inhibition model.

p-Nitrophenylacetate (p-NPA) Esterase Activity Assay

This colorimetric assay is suitable for high-throughput screening and measures the esterase activity of carbonic anhydrase.

Materials:

  • Purified human carbonic anhydrase (typically hCA II)

  • This compound (or other test inhibitors)

  • Tris-SO₄ buffer (pH 7.6)

  • p-Nitrophenylacetate (p-NPA)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Prepare a stock solution of the hCA enzyme in buffer.

  • Dissolve the test inhibitor and p-NPA in DMSO to prepare stock solutions.

  • In a 96-well plate, add the buffer, the test compound solution (at various concentrations), and the enzyme solution.

  • Pre-incubate the mixture at room temperature for 10-15 minutes to allow for inhibitor binding.

  • Initiate the reaction by adding the p-NPA substrate solution.

  • Immediately measure the absorbance at 400-405 nm over time to monitor the formation of the yellow p-nitrophenolate product.

  • Calculate the rate of reaction for each inhibitor concentration.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

Mechanism of Carbonic Anhydrase Inhibition by Sulfonamides

G Mechanism of Carbonic Anhydrase Inhibition cluster_0 Catalytic Cycle cluster_1 Inhibition CO2 CO2 H2O H2O E-Zn-OH Active Enzyme (Zn²⁺-OH⁻) HCO3 HCO₃⁻ E-Zn-OH->HCO3 + CO₂ Sulfonamide R-SO₂NH⁻ (Deprotonated Inhibitor) Inhibited_Complex E-Zn-NHSO₂-R (Inhibited Enzyme) E-Zn-OH->Inhibited_Complex E-Zn-H2O Inactive Enzyme (Zn²⁺-H₂O) E-Zn-H2O->E-Zn-OH + H₂O - H⁺ HCO3->E-Zn-H2O - HCO₃⁻ H+ H+ Sulfonamide->Inhibited_Complex

Caption: Inhibition of the carbonic anhydrase catalytic cycle by a sulfonamide.

Experimental Workflow for p-NPA Inhibition Assay

G Workflow for p-NPA Carbonic Anhydrase Inhibition Assay Start Start Prepare_Reagents Prepare Enzyme, Inhibitor, and Substrate Solutions Start->Prepare_Reagents Plate_Setup Add Buffer, Inhibitor, and Enzyme to Microplate Prepare_Reagents->Plate_Setup Pre_incubation Pre-incubate for 10-15 min at Room Temperature Plate_Setup->Pre_incubation Reaction_Initiation Add p-NPA Substrate Pre_incubation->Reaction_Initiation Measurement Measure Absorbance at 400-405 nm (Kinetic Mode) Reaction_Initiation->Measurement Data_Analysis Calculate Reaction Rates and Determine IC₅₀ Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for an in vitro carbonic anhydrase inhibition assay.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2-amino-N-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of "2-amino-N-methylbenzenesulfonamide" from a reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The most common impurities depend on the synthetic route. When synthesizing this compound via the reduction of N-methyl-2-nitrobenzenesulfonamide, potential impurities include:

  • Unreacted starting material: N-methyl-2-nitrobenzenesulfonamide.

  • Partially reduced intermediates: Such as the corresponding nitroso or hydroxylamine compounds.

  • Byproducts of the reducing agent: For example, if using catalytic hydrogenation, residual catalyst may be present. If using a metal/acid reduction (e.g., Sn/HCl), metallic ions and salts can be impurities.

  • Side-reaction products: Depending on the reaction conditions, other functional groups on the aromatic ring could potentially react.

Q2: My purified product is a light yellow solid. Is this normal?

A2: While a pure compound is often white or colorless, a pale yellow color in the final product of this compound is not uncommon and can still indicate a product of acceptable purity for many applications. This coloration can sometimes be due to trace, highly colored impurities or slight oxidation of the amino group. If a higher purity is required, further purification steps such as recrystallization with charcoal treatment or column chromatography may be necessary.

Q3: Can I use standard silica gel for column chromatography of this compound?

A3: While possible, it is often not recommended without precautions. The amino group in this compound can interact strongly with the acidic surface of standard silica gel, leading to poor separation, tailing of the product peak, and in some cases, decomposition. It is advisable to use deactivated silica gel (e.g., by pre-treating with a triethylamine solution) or an alternative stationary phase like neutral alumina.

Troubleshooting Guides

Recrystallization Issues
ProblemPotential CauseRecommended Solution
"Oiling out" instead of crystallization The compound's solubility is exceeded at a temperature above its melting point in the chosen solvent.- Add a small amount of hot solvent to redissolve the oil. - Try to induce crystallization by scratching the inside of the flask with a glass rod. - Use a lower boiling point solvent or a solvent mixture.
Low recovery of crystals The solvent is too good, and a significant amount of the product remains dissolved even after cooling.- Reduce the amount of solvent used to dissolve the crude product. - After cooling to room temperature, place the flask in an ice bath to maximize precipitation. - Consider a different solvent or a two-solvent system.
Amorphous powder instead of crystals The solution cooled too quickly, causing the compound to precipitate rapidly without forming an ordered crystal lattice.- Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Insulate the flask to slow down the cooling rate.
Colored impurities in the final product The impurity has similar solubility to the product in the chosen solvent.- Add a small amount of activated charcoal to the hot solution and filter it before cooling to remove colored impurities. - A second recrystallization may be necessary.
Column Chromatography Issues
ProblemPotential CauseRecommended Solution
Poor separation of product from impurities The mobile phase is either too polar or not polar enough.- If all compounds elute too quickly, decrease the polarity of the mobile phase. - If the compounds are not moving from the baseline, increase the polarity of the mobile phase. - Consider using a gradient elution.
Product is streaking on the TLC plate and eluting over many fractions The amino group is interacting strongly with the acidic silica gel.- Deactivate the silica gel by preparing a slurry with the eluent containing 0.5-1% triethylamine. - Use neutral alumina as the stationary phase.
Low recovery of the product from the column The product is irreversibly adsorbed onto the stationary phase.- This can happen with highly polar compounds on silica gel. Try a less polar stationary phase or reverse-phase chromatography. - Add a small percentage of a modifying agent like triethylamine or acetic acid to the mobile phase to improve elution.

Data Presentation

The following table summarizes typical purification outcomes for this compound. Actual results will vary depending on the specific experimental conditions and the purity of the crude material.

Purification MethodTypical YieldTypical Purity (by HPLC or NMR)Notes
Direct Precipitation/Filtration >95%90-98%Yield is highly dependent on the success of the reaction. Purity may be lower due to co-precipitation of impurities.
Recrystallization 70-90%>98%The choice of solvent is critical. Ethanol or ethanol/water mixtures are often effective.
Column Chromatography (Deactivated Silica) 60-85%>99%Yield can be lower due to product loss on the column. Effective for removing closely related impurities.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol
  • Dissolution: In a fume hood, transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. If colored impurities are present, add a small amount of activated charcoal.

  • Hot Filtration (if charcoal was added): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask to remove the charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.

Protocol 2: Column Chromatography using Deactivated Silica Gel
  • Preparation of Deactivated Silica Gel: Prepare the desired mobile phase (e.g., a mixture of hexane and ethyl acetate, determined by TLC analysis). Add triethylamine to the mobile phase to a final concentration of 0.5% (v/v). Prepare a slurry of silica gel in this triethylamine-containing eluent.

  • Column Packing: Pack a chromatography column with the prepared slurry. Allow the silica gel to settle, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase. Carefully load the solution onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase. If necessary, a gradient of increasing polarity can be used to separate the components effectively.

  • Fraction Collection: Collect fractions and monitor the elution by thin-layer chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Mandatory Visualization

experimental_workflow reaction_mixture Crude Reaction Mixture dissolution Dissolve in Hot Solvent reaction_mixture->dissolution Recrystallization Path column_prep Prepare Deactivated Silica Column reaction_mixture->column_prep Chromatography Path filtration Hot Filtration (optional) dissolution->filtration crystallization Slow Cooling & Crystallization dissolution->crystallization No Charcoal filtration->crystallization isolation Isolate Crystals (Filtration) crystallization->isolation drying Dry Purified Product isolation->drying sample_loading Load Sample onto Column column_prep->sample_loading elution Elute with Mobile Phase sample_loading->elution fraction_collection Collect & Analyze Fractions elution->fraction_collection solvent_removal Combine Pure Fractions & Evaporate Solvent fraction_collection->solvent_removal solvent_removal->drying

Caption: General purification workflow for this compound.

troubleshooting_logic start Purification Issue Encountered recrystallization_issue Recrystallization Problem? start->recrystallization_issue chromatography_issue Chromatography Problem? start->chromatography_issue oiling_out Oiling Out recrystallization_issue->oiling_out Yes low_yield_recryst Low Yield recrystallization_issue->low_yield_recryst Yes amorphous_solid Amorphous Solid recrystallization_issue->amorphous_solid Yes poor_separation Poor Separation chromatography_issue->poor_separation Yes streaking Product Streaking chromatography_issue->streaking Yes low_recovery_chrom Low Recovery chromatography_issue->low_recovery_chrom Yes solution_oiling Change Solvent / Scratch Flask oiling_out->solution_oiling solution_low_yield_recryst Reduce Solvent / Cool Further low_yield_recryst->solution_low_yield_recryst solution_amorphous Slow Down Cooling amorphous_solid->solution_amorphous solution_separation Optimize Mobile Phase poor_separation->solution_separation solution_streaking Deactivate Silica / Use Alumina streaking->solution_streaking solution_low_recovery_chrom Use Milder Stationary Phase / Modify Eluent low_recovery_chrom->solution_low_recovery_chrom

Caption: Troubleshooting decision tree for purification issues.

Troubleshooting "2-amino-N-methylbenzenesulfonamide" solubility problems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "2-amino-N-methylbenzenesulfonamide".

Troubleshooting Guide

Issue: Poor Solubility of this compound in Aqueous Solutions

Possible Causes:

  • Hydrophobic Nature: The presence of the benzene ring in the molecular structure of this compound contributes to its hydrophobicity, leading to low solubility in water.

  • pH of the Solution: The sulfonamide group has a pKa value, and its ionization state is dependent on the pH of the solution. At neutral pH, the compound may exist in its less soluble, non-ionized form.

  • Temperature: Solubility is often temperature-dependent. Lower temperatures can decrease solubility.

Troubleshooting Steps:

  • pH Adjustment:

    • Increase the pH of the aqueous solution to deprotonate the sulfonamide group, forming a more soluble salt. A pH above the pKa of the sulfonamide will favor the ionized form.

    • Use a suitable buffer to maintain the desired pH.

  • Co-solvents:

    • Introduce a water-miscible organic co-solvent to the aqueous solution. Common co-solvents that can enhance the solubility of sulfonamides include:

      • Dimethyl sulfoxide (DMSO)

      • Ethanol

      • Methanol

      • Polyethylene glycol (PEG)

    • Start with a small percentage of the co-solvent and gradually increase the concentration while monitoring for precipitation.

  • Temperature Control:

    • Gently warm the solution to increase the solubility. Be cautious, as excessive heat may cause degradation of the compound.

    • Determine the temperature at which the desired concentration is achieved and ensure consistent temperature control during your experiment.

  • Particle Size Reduction:

    • If you are working with a solid form of the compound, reducing the particle size through techniques like micronization can increase the surface area and improve the dissolution rate.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common solvents?

A1: The solubility of this compound varies significantly depending on the solvent. It generally exhibits low solubility in water and higher solubility in organic solvents.

Q2: How does pH affect the solubility of this compound?

A2: The solubility of this compound is pH-dependent due to the ionizable sulfonamide group. In more alkaline conditions (higher pH), the sulfonamide group can deprotonate, forming a more polar and thus more water-soluble salt. Conversely, in acidic to neutral conditions, it exists predominantly in its less soluble, non-ionized form.

Q3: Are there any established methods to improve the aqueous solubility of this compound?

A3: Yes, several methods can be employed to improve aqueous solubility. These include adjusting the pH to form a salt, using co-solvents like DMSO or ethanol, and employing formulation strategies such as complexation with cyclodextrins.

Q4: Where can I find a standard protocol for determining the solubility of this compound?

A4: A detailed protocol for determining aqueous solubility based on the OECD Test Guideline 105 (Flask Method) is provided in the "Experimental Protocols" section of this document. This method is a standardized approach for measuring the water solubility of chemical substances.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventTemperature (°C)Solubility
Dimethyl Sulfoxide (DMSO)Not Specified6 mg/mL
Water20 ± 0.5Data not available
EthanolNot SpecifiedData not available

Experimental Protocols

Protocol: Determination of Aqueous Solubility of this compound using the Shake-Flask Method (Based on OECD Test Guideline 105)

This protocol outlines the flask method, which is suitable for substances with a solubility of 10 mg/L or higher.[1][2][3][4]

1. Principle:

This method involves equilibrating an excess amount of the test substance with water at a constant temperature and then determining the concentration of the substance in the aqueous phase.

2. Materials and Equipment:

  • This compound (pure substance)

  • Distilled or deionized water

  • Constant temperature water bath or shaker incubator (capable of maintaining 20 ± 0.5 °C)

  • Glass flasks with stoppers

  • Analytical balance

  • Centrifuge

  • Syringes and filters (e.g., 0.45 µm pore size, compatible with the substance and solvent)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis

  • pH meter

3. Procedure:

  • Preliminary Test:

    • To estimate the approximate solubility, add about 10 mg of the substance to 10 mL of water in a flask.

    • Shake at 20 °C for 24 hours.

    • Visually inspect for undissolved particles. If the substance has completely dissolved, repeat with a larger amount (e.g., 100 mg). This helps in determining the appropriate amount of substance to use for the definitive test to ensure an excess of undissolved solid remains.

  • Definitive Test:

    • Add an excess amount of this compound (as determined from the preliminary test) to a flask containing a known volume of water.

    • Stopper the flask and place it in a constant temperature water bath or shaker set at 20 ± 0.5 °C.

    • Agitate the flask for a sufficient time to reach equilibrium. A minimum of 24 hours is recommended, but equilibrium may be reached sooner. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached (i.e., the concentration in solution is constant).

    • After equilibration, allow the undissolved material to settle by letting the flask stand in the temperature-controlled bath for at least 24 hours without agitation.

    • Alternatively, centrifuge the sample at a controlled temperature to separate the solid phase.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a 0.45 µm filter to remove any remaining undissolved particles. Discard the first portion of the filtrate to avoid adsorption effects on the filter.

    • Analyze the concentration of this compound in the clear filtrate using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).

    • Measure the pH of the saturated solution.

4. Data Analysis and Reporting:

  • Calculate the mean concentration from at least two replicate experiments.

  • Report the solubility in mg/L or g/100 mL.

  • Report the temperature at which the measurement was performed.

  • Report the pH of the saturated solution.

  • Describe the analytical method used for concentration determination.

Visualizations

Troubleshooting_Workflow start Start: Poor Solubility Observed check_ph Is the solution pH controlled? start->check_ph adjust_ph Adjust pH to > pKa (e.g., using a buffer) check_ph->adjust_ph No add_cosolvent Introduce a co-solvent (e.g., DMSO, Ethanol) check_ph->add_cosolvent Yes re_evaluate_solubility1 Re-evaluate Solubility adjust_ph->re_evaluate_solubility1 re_evaluate_solubility1->add_cosolvent Still Insoluble end_soluble End: Solubility Achieved re_evaluate_solubility1->end_soluble Soluble re_evaluate_solubility2 Re-evaluate Solubility add_cosolvent->re_evaluate_solubility2 increase_temp Increase Temperature (with caution) re_evaluate_solubility2->increase_temp Still Insoluble re_evaluate_solubility2->end_soluble Soluble re_evaluate_solubility3 Re-evaluate Solubility increase_temp->re_evaluate_solubility3 consider_formulation Consider Advanced Formulation (e.g., cyclodextrins, particle size reduction) re_evaluate_solubility3->consider_formulation Still Insoluble re_evaluate_solubility3->end_soluble Soluble end_insoluble End: Further Investigation Needed consider_formulation->end_insoluble

References

Technical Support Center: Crystallization of 2-amino-N-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the crystallization of 2-amino-N-methylbenzenesulfonamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their crystallization experiments.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the crystallization of this compound.

Issue 1: Low or No Crystal Yield

Q: I am experiencing very low or no yield of crystals after the cooling process. What are the potential causes and how can I improve my yield?

A: Low crystal yield is a common issue that can stem from several factors. Here are the primary causes and troubleshooting steps:

  • Excess Solvent: Using too much solvent to dissolve the crude product is a frequent cause of low yield, as the solvent will retain a significant portion of the compound even after cooling.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve your compound.[1]

  • Incomplete Cooling: If the solution is not cooled sufficiently, a substantial amount of the compound may remain dissolved.

    • Solution: After the solution has cooled to room temperature, place it in an ice bath to maximize precipitation.[1]

  • Sub-optimal Solvent Choice: The chosen solvent may have too high a solubility for your compound at low temperatures.

    • Solution: Experiment with different solvents or solvent/anti-solvent systems. A good solvent for single-solvent recrystallization should dissolve the compound sparingly at room temperature but completely at its boiling point.[1]

Issue 2: 'Oiling Out' Instead of Crystallization

Q: My compound is separating as an oil rather than forming solid crystals. Why is this happening and what can I do to promote crystallization?

A: "Oiling out" occurs when the compound separates from the solution at a temperature above its melting point in the solvent system, or when the concentration of the solute is too high.

  • Solution Temperature Too High: The boiling point of your solvent may be higher than the melting point of your compound.

    • Solution: Switch to a lower-boiling point solvent or use a co-solvent system to lower the crystallization temperature.[1]

  • High Solute Concentration: A very high level of supersaturation can lead to the separation of a liquid phase (the oil) instead of a solid.

    • Solution: Reheat the solution to dissolve the oil, then add a small amount of additional solvent before allowing it to cool slowly.

  • Inducing Crystallization: Sometimes, the system needs a nudge to start crystallizing.

    • Solution 1: Scratch the inside of the flask at the solution's surface with a glass rod to create nucleation sites.[1]

    • Solution 2: Introduce a seed crystal from a previous successful crystallization to provide a template for crystal growth.[1]

Issue 3: Formation of Amorphous Powder Instead of Crystals

Q: The product I've isolated is an amorphous powder, not the crystalline solid I was expecting. What causes this and how can I obtain crystals?

A: Amorphous solids lack the long-range order of a crystalline material. This can be caused by very rapid precipitation or cooling.

  • Rapid Cooling: Cooling the solution too quickly can cause the compound to crash out of solution as a disordered solid.

    • Solution: Decrease the cooling rate. Allow the flask to cool slowly to room temperature before moving it to a cooler environment.

  • High Supersaturation: A very high concentration can lead to rapid precipitation.

    • Solution: Consider using the anti-solvent crystallization method to have more control over the rate of supersaturation.[1] You can also try a slow evaporation method.

Issue 4: Inconsistent Crystal Form (Polymorphism)

Q: I am getting different types of crystals in different batches, which is affecting my downstream processing. How can I control the polymorphic form?

A: Polymorphism, the ability of a compound to exist in more than one crystal lattice form, is a critical consideration in drug development as it can affect solubility, stability, and bioavailability.[1] Many sulfonamides are known to exhibit polymorphism.[2]

  • Controlling Crystallization Conditions: The formation of a specific polymorph is highly dependent on the crystallization conditions.

    • Solution: To ensure consistency, it is crucial to precisely control parameters such as the solvent system, cooling rate, agitation, and temperature. Seeding the crystallization with a crystal of the desired polymorph can also help to ensure the formation of that specific form.

Frequently Asked Questions (FAQs)

Q1: Why is the crystallinity of this compound important?

A1: The crystalline form of an active pharmaceutical ingredient (API) is critical as it influences several key properties:

  • Bioavailability and Solubility: Different polymorphs can have significantly different solubilities and dissolution rates, which directly affects how the drug is absorbed by the body.[1]

  • Stability: A crystalline state is generally more thermodynamically stable than an amorphous state, which is crucial for a drug's shelf life.[1]

  • Manufacturing and Formulation: The shape and size of crystals impact bulk properties like flowability and compressibility, which are vital for processes like tableting.[1]

Q2: What is the best solvent for crystallizing this compound?

Q3: Is there any data on the solubility of related compounds?

A3: Yes, while specific data for this compound is limited, data for the closely related isomer, 4-aminobenzenesulfonamide (sulfanilamide), is available and can provide a comparative context. It is important to note that solubility can differ significantly between isomers due to factors like intramolecular hydrogen bonding.

Data Presentation

Table 1: Qualitative Solubility of a Structurally Similar Compound (2-methylbenzenesulfonamide)

SolventSolubility
WaterModerately soluble, due to the hydrogen bonding capacity of the sulfonamide group.
Organic SolventsMore soluble in solvents like ethanol, methanol, and dimethyl sulfoxide (DMSO).[1]
pH Influence Solubility can be affected by pH as the sulfonamide group can ionize.[1]

Table 2: Qualitative Solubility of a Positional Isomer (4-aminobenzenesulfonamide)

SolventSolubility
Cold WaterSlightly soluble.[3]
Boiling WaterSoluble.[3]
Organic SolventsSoluble in acetone and glycerin. Slightly soluble in ethanol and methanol. Almost insoluble in chloroform, ether, petroleum ether, and benzene.[3]
Aqueous SolutionsSoluble in hydrochloric acid, potassium hydroxide, and sodium hydroxide solutions.[3]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Dissolution: Place the crude this compound powder in an Erlenmeyer flask. Add a minimal amount of the selected solvent and bring the mixture to a boil on a hot plate (use a boiling chip). Continue adding small portions of the hot solvent until the compound just dissolves completely.[1]

  • Decolorization (Optional): If the solution has colored impurities, remove it from the heat, let it cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and allow them to air dry or dry in a desiccator.

Protocol 2: Solvent/Anti-Solvent Crystallization
  • Dissolution: Dissolve the crude this compound in the minimum amount of a "good" solvent (in which it is highly soluble) at room temperature.[1]

  • Addition of Anti-Solvent: Slowly add an "anti-solvent" (a miscible solvent in which the compound is insoluble) dropwise with constant swirling.[1]

  • Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). If crystals do not form, you may need to add a seed crystal or scratch the inside of the flask.[1]

  • Crystal Growth: Once turbidity appears, set the flask aside undisturbed to allow crystals to form and grow.[1]

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of the anti-solvent, and dry them.

Visualizations

G cluster_start Start: Crystallization Experiment cluster_issue Problem Identification cluster_solutions Troubleshooting Pathways cluster_actions Corrective Actions cluster_end Outcome start Initial Crystallization Attempt issue Evaluate Crystal Yield & Quality start->issue low_yield Low / No Yield issue->low_yield Poor Yield oiling_out Oiling Out issue->oiling_out Oil Formation amorphous Amorphous Solid issue->amorphous Amorphous Powder polymorphism Inconsistent Crystal Form issue->polymorphism Inconsistent Form success Successful Crystallization issue->success Good Crystals action_yield Minimize Solvent Ensure Complete Cooling Change Solvent low_yield->action_yield action_oil Lower Temperature Add More Solvent Seed Crystals oiling_out->action_oil action_amorphous Decrease Cooling Rate Use Anti-Solvent Method amorphous->action_amorphous action_poly Strictly Control Conditions Use Seed Crystals polymorphism->action_poly action_yield->start Retry action_oil->start Retry action_amorphous->start Retry action_poly->start Retry

Caption: A workflow for troubleshooting common issues in crystallization.

G cluster_start Start cluster_screening Initial Screening cluster_evaluation Evaluation Criteria cluster_decision Method Selection start Need to Select a Crystallization Solvent screen Perform small-scale solubility tests with a range of solvents (e.g., alcohols, ketones, esters, water) start->screen eval_single Is there a solvent with low solubility at room temp and high solubility when hot? screen->eval_single eval_anti Is there a 'good' solvent (high solubility) and a miscible 'bad' solvent (low solubility)? eval_single->eval_anti No single_solvent Use Single-Solvent Recrystallization eval_single->single_solvent Yes anti_solvent Use Anti-Solvent Crystallization eval_anti->anti_solvent Yes re_evaluate Continue Screening or Consider Solvent Mixtures eval_anti->re_evaluate No re_evaluate->screen Retry

Caption: A decision tree for selecting a suitable crystallization solvent system.

References

"2-amino-N-methylbenzenesulfonamide" assay interference and troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for assays involving 2-amino-N-methylbenzenesulfonamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the common analytical techniques for the quantification of this compound?

A1: The most common analytical technique for the quantification of sulfonamides, including this compound, is High-Performance Liquid Chromatography (HPLC) coupled with various detectors. Reversed-phase HPLC is frequently employed. For high sensitivity and selectivity, especially in complex biological matrices, HPLC coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice. UV detection is also a viable, more accessible option.

Q2: What are the typical storage and stability considerations for this compound?

Q3: Are there known interferences for this compound in biological matrices?

A3: Yes, when using LC-MS/MS for analysis in biological matrices such as plasma, urine, or tissue homogenates, "matrix effects" are a significant source of potential interference. These effects are caused by co-eluting endogenous components of the matrix that can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. Phospholipids are common culprits in plasma samples. Careful sample preparation, such as solid-phase extraction (SPE), can help minimize matrix effects.

Q4: Can you suggest a starting point for developing an HPLC method for this compound?

A4: A good starting point for developing a reversed-phase HPLC method would be to use a C18 or C8 column with a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of an acidifier like formic acid (e.g., 0.1%) to improve peak shape. A gradient elution from a lower to a higher concentration of acetonitrile is typically used to ensure good separation from other components. The UV detection wavelength can be selected based on the UV absorbance spectrum of the compound, likely in the range of 254-270 nm.

Troubleshooting Guides

HPLC-UV Assay Troubleshooting
Observed Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Inappropriate mobile phase pH. 2. Column degradation. 3. Column overload.1. Adjust the pH of the aqueous mobile phase. For an amine-containing compound, adding a small amount of acid (e.g., 0.1% formic acid) can improve peak shape. 2. Replace the column with a new one of the same type. 3. Reduce the injection volume or the concentration of the sample.
Inconsistent Retention Times 1. Fluctuation in mobile phase composition. 2. Temperature variations. 3. Column equilibration issues.1. Ensure the mobile phase is well-mixed and degassed. 2. Use a column oven to maintain a consistent temperature. 3. Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.
Ghost Peaks 1. Contamination in the mobile phase or HPLC system. 2. Carryover from a previous injection.1. Use fresh, high-purity solvents and flush the system. 2. Implement a robust needle wash protocol in the autosampler method. Inject a blank solvent after a high-concentration sample to check for carryover.
Low Signal Intensity 1. Incorrect detection wavelength. 2. Sample degradation. 3. Low sample concentration.1. Determine the optimal UV absorbance wavelength for this compound by running a UV scan. 2. Prepare fresh samples and standards and protect them from light and excessive heat. 3. Concentrate the sample or increase the injection volume (if not leading to overload).
LC-MS/MS Assay Troubleshooting
Observed Problem Potential Cause(s) Recommended Solution(s)
Ion Suppression or Enhancement 1. Matrix effects from co-eluting endogenous compounds. 2. Poor sample cleanup.1. Improve chromatographic separation to resolve the analyte from interfering matrix components. 2. Optimize the sample preparation method. Consider using solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for cleaner extracts. 3. Use a stable isotope-labeled internal standard (SIL-IS) if available to compensate for matrix effects.
Inconsistent Fragment Ion Ratios 1. Instability of the precursor or fragment ions. 2. Interference at the mass of one of the fragment ions.1. Optimize collision energy and other MS parameters. 2. Check for co-eluting interferences by analyzing blank matrix samples. A more selective fragmentation transition may be needed.
No or Low MS Signal 1. Inefficient ionization of the analyte. 2. Incorrect MS parameters. 3. Analyte degradation in the ion source.1. Optimize the electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flow, temperature). Test both positive and negative ionization modes. 2. Ensure the correct precursor and product ions are being monitored. 3. Reduce the ion source temperature if thermal degradation is suspected.
High Background Noise 1. Contaminated mobile phase or MS source. 2. In-source fragmentation.1. Use high-purity solvents and regularly clean the MS ion source. 2. Optimize the cone voltage to minimize in-source fragmentation.

Experimental Protocols

Representative HPLC Method for Sulfonamide Analysis

This protocol is a general starting point for the analysis of this compound and may require optimization.

  • Instrumentation: HPLC system with a UV or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10-90% B

    • 15-18 min: 90% B

    • 18.1-22 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 265 nm.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% Formic Acid). Filter through a 0.45 µm syringe filter before injection.

Sample Preparation for Biological Fluids (Plasma) to Mitigate Matrix Effects
  • Method: Solid-Phase Extraction (SPE).

  • SPE Cartridge: A mixed-mode cation exchange cartridge is often effective for primary amines.

  • Procedure:

    • Conditioning: Condition the SPE cartridge with methanol followed by water.

    • Equilibration: Equilibrate the cartridge with a weak acid buffer (e.g., 0.1% formic acid in water).

    • Loading: Load the pre-treated plasma sample (e.g., diluted with the equilibration buffer).

    • Washing: Wash the cartridge with the equilibration buffer to remove unretained matrix components, followed by a wash with a weak organic solvent (e.g., methanol) to remove less polar interferences.

    • Elution: Elute the this compound with a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).

    • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial HPLC mobile phase.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing start Biological Sample spe Solid-Phase Extraction start->spe evap Evaporation spe->evap reconst Reconstitution evap->reconst hplc HPLC Separation reconst->hplc ms MS/MS Detection hplc->ms quant Quantification ms->quant report Reporting quant->report

Caption: A typical experimental workflow for the analysis of this compound in a biological matrix.

troubleshooting_logic cluster_hplc HPLC Issues cluster_ms MS Issues cluster_solutions Potential Solutions start Assay Problem Identified peak_shape Poor Peak Shape? start->peak_shape retention_time Inconsistent Retention Time? start->retention_time sensitivity Low Sensitivity? start->sensitivity ion_suppression Ion Suppression/Enhancement? start->ion_suppression fragment_ratio Incorrect Fragment Ratios? start->fragment_ratio sol_ph Adjust Mobile Phase pH peak_shape->sol_ph sol_column Check/Replace Column peak_shape->sol_column sol_temp Control Temperature retention_time->sol_temp sol_ms_params Optimize MS Parameters sensitivity->sol_ms_params sol_cleanup Improve Sample Cleanup ion_suppression->sol_cleanup sol_is Use Internal Standard ion_suppression->sol_is fragment_ratio->sol_ms_params

Caption: A troubleshooting decision tree for common issues in this compound assays.

sulfonamide_moa PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase PABA->DHPS Substrate DHF Dihydrofolic Acid DHPS->DHF Product THF Tetrahydrofolic Acid DHF->THF Nucleic_Acids Nucleic Acid Synthesis THF->Nucleic_Acids Sulfonamide This compound (Sulfonamide) Sulfonamide->DHPS Competitive Inhibition

Caption: The general mechanism of action for sulfonamide antibiotics, which is relevant to this compound.

"2-amino-N-methylbenzenesulfonamide" reaction side products identification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating potential side products during the synthesis of 2-amino-N-methylbenzenesulfonamide.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the potential side products?

The most probable and widely used laboratory and industrial synthesis method for this compound involves the reaction of 2-aminobenzenesulfonyl chloride with methylamine. This reaction, while straightforward, can lead to the formation of several side products due to the presence of multiple reactive sites on the starting materials.

Potential side products can be broadly categorized as:

  • Over-alkylation Products: Where the primary amino group on the benzene ring is also alkylated by methylamine.

  • Dimerization/Polymerization Products: Resulting from the reaction of the sulfonyl chloride group of one molecule with the amino group of another.

  • Hydrolysis Products: Formation of 2-aminobenzenesulfonic acid if water is present in the reaction mixture.

  • Impurities from Starting Materials: Contaminants present in the 2-aminobenzenesulfonyl chloride starting material, such as isomers or products from its own synthesis.

Q2: How can I minimize the formation of these side products?

Minimizing side product formation requires careful control of reaction conditions:

  • Temperature: Running the reaction at a low temperature can help to control the rate of reaction and reduce the likelihood of side reactions.

  • Stoichiometry: Using a slight excess of methylamine can help to ensure the complete conversion of the sulfonyl chloride, but a large excess should be avoided to minimize over-alkylation.

  • Purity of Starting Materials: Using highly pure 2-aminobenzenesulfonyl chloride is crucial to prevent the introduction of impurities into the final product.

  • Anhydrous Conditions: Ensuring the reaction is carried out under strictly anhydrous conditions will prevent the hydrolysis of the sulfonyl chloride.

  • Order of Addition: Slowly adding the 2-aminobenzenesulfonyl chloride to the methylamine solution can help to maintain a low concentration of the sulfonyl chloride and reduce the chance of dimerization.

Q3: What analytical techniques are best for identifying and quantifying side products in my reaction mixture?

A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive identification and quantification of side products.

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent technique for separating the desired product from various impurities, allowing for their quantification based on peak area.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides both separation and mass information, which is invaluable for the identification of unknown side products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can help to elucidate the structures of the major side products, especially when isolated.

  • Thin-Layer Chromatography (TLC): TLC is a quick and simple method for monitoring the progress of the reaction and getting a qualitative idea of the number of components in the reaction mixture.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Low yield of the desired product - Incomplete reaction. - Significant formation of side products. - Hydrolysis of the starting material.- Monitor the reaction progress using TLC or HPLC to ensure completion. - Optimize reaction conditions (temperature, stoichiometry) to favor the desired product. - Ensure all reagents and solvents are anhydrous.
Presence of a higher molecular weight impurity in LC-MS - Dimerization or polymerization of the starting material or product.- Lower the reaction temperature. - Use a more dilute solution of the reactants. - Control the rate of addition of the sulfonyl chloride.
Presence of an impurity with a mass corresponding to the addition of a methyl group to the product - Over-alkylation of the aromatic amino group.- Avoid a large excess of methylamine. - Consider protecting the aromatic amino group before the reaction with methylamine, followed by deprotection.
Presence of a polar impurity that is highly water-soluble - Hydrolysis of 2-aminobenzenesulfonyl chloride to 2-aminobenzenesulfonic acid.- Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Multiple unexpected spots on TLC or peaks in HPLC - Impure starting materials. - Complex side reactions occurring.- Verify the purity of the 2-aminobenzenesulfonyl chloride starting material. - Re-evaluate the overall reaction conditions and consider a purification step for the starting material if necessary.

Experimental Protocols

Protocol 1: Identification of Side Products using HPLC

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in the mobile phase.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Analysis: Compare the chromatogram of the reaction mixture with that of a pure standard of this compound. Peaks other than the main product peak represent potential side products.

Protocol 2: Structural Elucidation of Unknown Impurities by LC-MS

  • Sample Preparation: As per the HPLC protocol.

  • LC-MS Conditions: Use similar chromatographic conditions as in the HPLC method, coupled to a mass spectrometer (e.g., electrospray ionization - ESI).

  • Analysis: Obtain the mass-to-charge ratio (m/z) for each impurity peak. This information, combined with knowledge of the starting materials and likely side reactions, can be used to propose structures for the impurities.

Visualizations

Reaction_Pathway 2-Aminobenzenesulfonyl Chloride 2-Aminobenzenesulfonyl Chloride Product This compound 2-Aminobenzenesulfonyl Chloride->Product + Methylamine Side_Product_1 Dimer 2-Aminobenzenesulfonyl Chloride->Side_Product_1 + 2-Aminobenzenesulfonyl Chloride Side_Product_3 Hydrolysis Product 2-Aminobenzenesulfonyl Chloride->Side_Product_3 + H2O Methylamine Methylamine Methylamine->Product Side_Product_2 Over-methylated Product Product->Side_Product_2 + Methylamine

Caption: Main reaction and potential side reaction pathways.

Troubleshooting_Workflow Start Reaction Complete - Analyze Crude Product CheckPurity Assess Purity by HPLC/TLC Start->CheckPurity Pure Product Meets Purity Specs CheckPurity->Pure Yes Impure Significant Impurities Detected CheckPurity->Impure No Identify Identify Impurities by LC-MS/NMR Impure->Identify Purify Purify Product (e.g., Recrystallization, Chromatography) Impure->Purify Optimize Optimize Reaction Conditions Identify->Optimize Optimize->Start Rerun Reaction

Caption: Troubleshooting workflow for impurity identification.

Technical Support Center: Improving the Selectivity of 2-amino-N-methylbenzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments with 2-amino-N-methylbenzenesulfonamide derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary molecular targets for this compound derivatives that influence their selectivity?

A1: The primary molecular targets for many this compound derivatives are carbonic anhydrases (CAs).[1][2][3] Selectivity is often achieved by designing derivatives that differentially inhibit various CA isoforms, such as the cytosolic isoforms hCA I and II, and the tumor-associated transmembrane isoforms hCA IX and XII.[3][4][5] The structural modifications on the benzenesulfonamide scaffold, particularly the "tail" of the molecule, play a crucial role in determining the affinity and selectivity for different CA isozymes.[3]

Q2: How can I improve the selectivity of my this compound derivatives for cancer cells over normal cells?

A2: Improving selectivity involves targeting cellular machinery that is more critical for cancer cells. For derivatives targeting carbonic anhydrases, enhancing selectivity for tumor-associated isoforms like hCA IX and hCA XII, which are overexpressed in many cancers and contribute to the acidic tumor microenvironment, is a key strategy.[1][3] This can be achieved through a "tail approach" in synthesis, where different moieties are added to the core structure to exploit differences in the active sites of the CA isoforms.[3] Additionally, evaluating cytotoxicity against both cancer cell lines and non-cancerous cell lines (e.g., HaCaT keratinocytes) allows for the determination of a selectivity index (SI), which can guide further structural modifications.[6]

Q3: My synthesis of a this compound derivative resulted in a low yield. What are the common causes and solutions?

A3: Low yields in the synthesis of sulfonamides can arise from several factors. In a typical two-step synthesis involving sulfonylation followed by alkylation, incomplete reaction at either step is a common issue. For the initial sulfonylation of an amine with a sulfonyl chloride, ensuring the appropriate base (e.g., pyridine, sodium acetate) and reaction conditions (e.g., temperature, stirring) is critical.[7][8] During the subsequent N-alkylation, the choice of base (e.g., calcium hydride) and alkylating agent, along with anhydrous conditions, can significantly impact the yield.[8] Monitoring the reaction progress using thin-layer chromatography (TLC) can help determine the optimal reaction time and prevent the formation of byproducts.[8]

Q4: I am observing significant off-target effects in my cellular assays. How can I troubleshoot this?

A4: Off-target effects can be due to a lack of selectivity of your compound. A kinome-wide selectivity screen can help identify unintended kinase targets.[9] If the compound is intended to be a carbonic anhydrase inhibitor, profiling its activity against a panel of CA isoforms (e.g., CA I, II, IV, IX, VII, XII) is essential to understand its selectivity profile.[4][10] If significant off-target activity is observed, medicinal chemistry efforts can be directed to modify the compound's structure to reduce binding to the off-target proteins while maintaining or improving affinity for the desired target.

Troubleshooting Guides

Synthesis and Purification
Problem Possible Cause Suggested Solution
Multiple spots on TLC after sulfonylation Incomplete reaction, side reactions (e.g., bis-sulfonylation), or degradation.Optimize reaction time and temperature. Use a stoichiometric amount of sulfonyl chloride. Ensure the purity of starting materials.
Difficulty in purifying the final compound The compound may be unstable on silica gel or have similar polarity to byproducts.Try alternative purification methods such as recrystallization or preparative HPLC. For compounds sensitive to acid, avoid silica gel chromatography.
Poor solubility of the derivative for biological assays The compound may be too hydrophobic.Prepare a stock solution in a suitable organic solvent like DMSO. For cellular assays, ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).
Biological Assays
Problem Possible Cause Suggested Solution
Inconsistent IC50 values in cytotoxicity assays Cell passage number, cell density, or compound precipitation.Use cells within a consistent passage number range. Optimize initial cell seeding density. Visually inspect for compound precipitation in the media.
High background in enzyme inhibition assays Non-specific binding of the compound or interference with the detection method.Run control experiments without the enzyme to check for compound interference. Test the compound in a different assay format if available.
Low potency in cellular assays despite high enzymatic activity Poor cell permeability or rapid metabolism of the compound.Assess cell permeability using assays like the parallel artificial membrane permeability assay (PAMPA). Conduct metabolic stability assays using liver microsomes.[6]

Quantitative Data

Table 1: Inhibitory Activity (Ki, nM) of Benzenesulfonamide Derivatives against Human Carbonic Anhydrase Isoforms

CompoundhCA IhCA IIhCA IXhCA XIISelectivity (hCA I/IX)Selectivity (hCA II/IX)Reference
4b --20.4---[5]
5a --12.926.6--[5]
5b --18.28.7--[5]
5c ---17.2--[5]
5d ---10.9--[5]
Acetazolamide (AAZ) -12.1255.7-0.48[4][5]
Compound 15 725.73.36.680.5110.00.5[4]

Note: "-" indicates data not available in the cited sources.

Table 2: Cytotoxicity (IC50, µM) and Selectivity of Benzenesulfonamide Derivatives

CompoundHeLa (Cervical Cancer)HCT-116 (Colon Cancer)MCF-7 (Breast Cancer)HaCaT (Non-cancerous)Selectivity Index (SI) (HaCaT/HeLa)Reference
11 611>100183.0[6]
12 7>100>100192.7[6]
13 6>100>100203.3[6]

Experimental Protocols

General Protocol for Carbonic Anhydrase Inhibition Assay

This protocol describes a stopped-flow, CO2 hydration assay to determine the inhibitory activity of compounds against various CA isoforms.

Materials:

  • Purified human CA isoforms (e.g., hCA I, II, IX, XII)

  • Test compounds dissolved in DMSO

  • CO2-saturated water

  • Buffer (e.g., TRIS or HEPES) with a pH indicator (e.g., p-nitrophenol)

  • Stopped-flow spectrophotometer

Procedure:

  • Prepare a series of dilutions of the test compound in the assay buffer.

  • In one syringe of the stopped-flow instrument, load the enzyme solution (at a final concentration in the low nanomolar range) and the test compound at various concentrations.

  • In the second syringe, load the CO2-saturated water.

  • Rapidly mix the contents of the two syringes. The hydration of CO2 will cause a pH change, which is monitored by the change in absorbance of the pH indicator.

  • Record the initial rate of the reaction.

  • Calculate the percentage of enzyme activity remaining at each inhibitor concentration compared to a control with no inhibitor.

  • Determine the IC50 value by plotting the percentage of activity against the logarithm of the inhibitor concentration.

  • Calculate the Ki value using the Cheng-Prusoff equation.

General Protocol for MTT Cytotoxicity Assay

This protocol is used to assess the effect of a compound on the viability of cancer and non-cancerous cell lines.[6]

Materials:

  • Cancer cell lines (e.g., HeLa, HCT-116, MCF-7) and a non-cancerous cell line (e.g., HaCaT)

  • Complete growth medium

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in the complete growth medium.

  • Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Visualizations

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_selectivity Selectivity Profiling cluster_mechanism Mechanism of Action synthesis Synthesis of 2-amino-N-methyl- benzenesulfonamide Derivatives purification Purification (Chromatography, Recrystallization) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization enzyme_assay Enzyme Inhibition Assay (e.g., Carbonic Anhydrase) characterization->enzyme_assay Test Compounds cytotoxicity_assay Cytotoxicity Assay (MTT) - Cancer Cell Lines enzyme_assay->cytotoxicity_assay isoform_panel CA Isoform Panel (I, II, IX, XII) cytotoxicity_assay->isoform_panel normal_cell_assay Cytotoxicity Assay (MTT) - Non-cancerous Cell Line isoform_panel->normal_cell_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V) normal_cell_assay->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis apoptosis_assay->cell_cycle_analysis

Caption: Experimental workflow for synthesis, screening, and characterization of this compound derivatives.

signaling_pathway inhibitor This compound Derivative ca9 Carbonic Anhydrase IX (CA IX) (Tumor-associated) inhibitor->ca9 Inhibits h_plus Extracellular H+ ca9->h_plus Catalyzes H+ production apoptosis Apoptosis ca9->apoptosis Inhibition leads to proliferation Reduced Cell Proliferation ca9->proliferation Inhibition leads to hco3 Extracellular HCO3- acidosis Extracellular Acidosis h_plus->acidosis invasion Tumor Invasion & Metastasis acidosis->invasion

Caption: Postulated signaling pathway for anticancer action of CA IX-selective this compound derivatives.

References

Validation & Comparative

Validating the Inhibitory Potency of 2-amino-N-methylbenzenesulfonamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the inhibitory potential of "2-amino-N-methylbenzenesulfonamide" within the broader context of benzenesulfonamide-based carbonic anhydrase inhibitors. Due to the limited publicly available data on the specific inhibitory constant (Ki) of this compound, this document focuses on the established inhibitory activity of the sulfonamide class against its primary target, the carbonic anhydrase family of enzymes. We present a comparison with a well-characterized inhibitor, Acetazolamide, and provide a detailed experimental protocol for determining the Ki value, enabling researchers to validate the potency of this and other novel inhibitor candidates.

Comparative Analysis of Carbonic Anhydrase Inhibitors

Benzenesulfonamides are a well-established class of compounds known to inhibit carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[1] These enzymes are involved in various physiological processes, including pH regulation, fluid balance, and bone resorption.[2][3] Inhibition of specific CA isoforms has therapeutic applications in conditions such as glaucoma, epilepsy, and certain types of cancer.[1][4]

The inhibitory potency of a compound is quantified by its inhibitory constant (Ki), which represents the concentration of the inhibitor required to produce 50% inhibition of the enzyme. A lower Ki value indicates a more potent inhibitor.[5]

The table below compares the inhibitory constants of various sulfonamide-based inhibitors against different human carbonic anhydrase (hCA) isoforms, with Acetazolamide serving as a standard reference compound.

Compound ClassInhibitorTarget IsoformKi (nM)
Benzenesulfonamides Various DerivativeshCA I28.5 - 368.7
hCA II2.2 - 81.4
hCA IX28 - 41.3
hCA XII6.8 - 39.1
Standard Inhibitor AcetazolamidehCA I250
hCA II12
hCA IX25
hCA XII5.7

Note: The Ki values for "Various Derivatives" are ranges observed for different substituted benzenesulfonamides as reported in the literature.[2][4] The specific Ki for "this compound" is not explicitly available and would require experimental determination.

Experimental Protocol for Determining the Inhibitory Constant (Ki)

The following protocol outlines a standard method for determining the Ki of an enzyme inhibitor.[6][7] This procedure involves measuring the enzyme's reaction rate at various substrate and inhibitor concentrations to determine the mode of inhibition and calculate the Ki value.

Materials and Reagents:

  • Purified carbonic anhydrase enzyme (e.g., hCA II)

  • Substrate (e.g., 4-nitrophenyl acetate)

  • Inhibitor ("this compound")

  • Assay buffer (e.g., Tris-HCl, pH 7.4)

  • Spectrophotometer or microplate reader

  • 96-well plates or cuvettes

  • Pipettes and tips

Procedure:

  • Prepare Solutions:

    • Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).

    • Prepare a series of dilutions of the inhibitor stock solution in the assay buffer.

    • Prepare a stock solution of the substrate.

    • Prepare a working solution of the enzyme in the assay buffer.

  • Enzyme Activity Assay:

    • To each well of a 96-well plate, add a fixed amount of the enzyme solution.

    • Add varying concentrations of the inhibitor to the wells. Include a control with no inhibitor.

    • Pre-incubate the enzyme and inhibitor for a specific time (e.g., 15 minutes) at a controlled temperature.

    • Initiate the enzymatic reaction by adding the substrate to each well.

    • Monitor the rate of product formation over time by measuring the change in absorbance at a specific wavelength using a spectrophotometer or microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity. This can be done by plotting the reaction velocity against the inhibitor concentration.[6]

    • To determine the Ki value, the experiments should be repeated with varying concentrations of the substrate.

    • The mode of inhibition (competitive, non-competitive, or uncompetitive) can be determined by analyzing Lineweaver-Burk plots or by non-linear regression analysis of the velocity data.[8]

    • The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation for competitive inhibitors: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis constant of the substrate.[5][9] For other inhibition types, different equations apply.[7] For tight-binding inhibitors, the Morrison equation may be necessary.[10]

Visualizing Key Processes

To further clarify the concepts and procedures involved, the following diagrams illustrate the carbonic anhydrase signaling pathway, the experimental workflow for Ki determination, and the logical framework for comparing inhibitors.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_inhibitor Prepare Inhibitor Dilutions mix Mix Enzyme and Inhibitor prep_inhibitor->mix prep_enzyme Prepare Enzyme Solution prep_enzyme->mix prep_substrate Prepare Substrate Solution add_substrate Add Substrate prep_substrate->add_substrate preincubate Pre-incubate mix->preincubate preincubate->add_substrate measure Measure Reaction Rate add_substrate->measure calc_velocity Calculate Initial Velocity measure->calc_velocity determine_ic50 Determine IC50 calc_velocity->determine_ic50 determine_mode Determine Inhibition Mode calc_velocity->determine_mode calc_ki Calculate Ki determine_ic50->calc_ki determine_mode->calc_ki

Caption: Experimental workflow for determining the inhibitory constant (Ki).

signaling_pathway co2 CO2 + H2O ca Carbonic Anhydrase co2->ca Substrates h2co3 H2CO3 (Carbonic Acid) hco3 HCO3- + H+ (Bicarbonate and Proton) h2co3->hco3 Spontaneous dissociation ca->h2co3 inhibitor Sulfonamide Inhibitor (e.g., this compound) inhibitor->ca Inhibition

Caption: Simplified signaling pathway of carbonic anhydrase and its inhibition.

comparison_logic cluster_inhibitors Inhibitors target Target Enzyme: Carbonic Anhydrase test_compound Test Compound: This compound reference_compound Reference Compound: Acetazolamide evaluation Evaluation Parameter: Inhibitory Constant (Ki) test_compound->evaluation Experimentally Determined reference_compound->evaluation Literature Value comparison Comparative Potency Assessment evaluation->comparison

Caption: Logical framework for comparing the potency of enzyme inhibitors.

References

"2-amino-N-methylbenzenesulfonamide" vs. other benzenesulfonamide inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Comparison of Inhibitory Activity

The inhibitory potency of various benzenesulfonamide derivatives against four key human carbonic anhydrase isoforms (hCA I, hCA II, hCA IX, and hCA XII) is summarized in the table below. The data, presented as inhibition constants (Kᵢ in nM), allows for a direct comparison of the efficacy and isoform selectivity of these compounds. Lower Kᵢ values indicate higher inhibitory potency.

CompoundhCA I (Kᵢ in nM)hCA II (Kᵢ in nM)hCA IX (Kᵢ in nM)hCA XII (Kᵢ in nM)Reference
Acetazolamide (Standard) 25012255.7[1][2]
4-(2-Aminoethyl)benzenesulfonamide ----Data Not Available
Ureido-substituted Sulfonamide 1 650.288.3215.645.8[1]
Ureido-substituted Sulfonamide 2 890.5772.1317.1478.8[1]
Phthalimide-capped Sulfonamide 28.52.2--[2]
Indole-1,2,3-triazole Chalcone Hybrid 1 18.8---[3]
Indole-1,2,3-triazole Chalcone Hybrid 2 38.3-10-41.9-[3]

Note: "-" indicates that data was not available in the cited sources.

Experimental Protocols

A detailed methodology for a common in vitro carbonic anhydrase inhibition assay is provided below. This protocol is representative of the methods used to generate the data presented in this guide.

Stopped-Flow CO₂ Hydrase Assay

This method measures the inhibition of the CA-catalyzed hydration of carbon dioxide.

Materials and Reagents:

  • Purified recombinant human carbonic anhydrase isoforms (hCA I, II, IX, or XII)

  • Test inhibitors (dissolved in DMSO)

  • Acetazolamide (as a standard inhibitor)

  • Buffer solution (e.g., 10 mM HEPES-Tris, pH 7.4)

  • CO₂-saturated water

  • Phenol red or other suitable pH indicator

  • Stopped-flow spectrophotometer

Procedure:

  • Enzyme and Inhibitor Preparation:

    • Prepare a stock solution of the CA enzyme in the assay buffer.

    • Prepare serial dilutions of the test inhibitors and the standard inhibitor (Acetazolamide) in the assay buffer containing a small percentage of DMSO.

  • Assay Performance:

    • The assay is performed in the stopped-flow instrument, which rapidly mixes two solutions.

    • Syringe A contains the CA enzyme and the inhibitor at various concentrations in the assay buffer with the pH indicator.

    • Syringe B contains the CO₂-saturated water.

    • The two solutions are rapidly mixed, initiating the CO₂ hydration reaction.

  • Data Acquisition and Analysis:

    • The change in absorbance of the pH indicator is monitored over time as the pH of the solution changes due to the formation of bicarbonate and protons.

    • The initial rates of the enzymatic reaction are calculated for each inhibitor concentration.

    • The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the initial rates against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

    • The inhibition constant (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation, taking into account the substrate concentration and the Michaelis-Menten constant (Kₘ) of the enzyme for CO₂.

Visualizations

Carbonic Anhydrase Inhibition and Cellular pH Regulation

The following diagram illustrates the role of carbonic anhydrase in regulating intracellular and extracellular pH, a process that is often dysregulated in cancer cells and is a key target for benzenesulfonamide inhibitors.

G Carbonic Anhydrase IX (CA IX) in Tumor Hypoxia cluster_0 Tumor Cell cluster_1 Extracellular Space CO2_H2O CO₂ + H₂O H2CO3 H₂CO₃ CO2_H2O->H2CO3 Intracellular CA HCO3_H HCO₃⁻ + H⁺ H2CO3->HCO3_H CA9 CA IX HCO3_H->CA9 Extracellular_H H⁺ CA9->Extracellular_H H⁺ extrusion Acidic_Microenvironment Acidic Tumor Microenvironment Extracellular_H->Acidic_Microenvironment Benzenesulfonamide Benzenesulfonamide Inhibitor Benzenesulfonamide->CA9 Inhibits

Caption: Role of CA IX in tumor acidosis and its inhibition.

General Workflow for Screening Benzenesulfonamide Inhibitors

The following diagram outlines a typical experimental workflow for the screening and characterization of benzenesulfonamide inhibitors against carbonic anhydrase.

G Workflow for Carbonic Anhydrase Inhibitor Screening Compound_Library Benzenesulfonamide Compound Library Primary_Screening Primary Screening (e.g., Single Concentration Assay) Compound_Library->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Dose_Response Dose-Response Assay (IC₅₀ Determination) Hit_Identification->Dose_Response Ki_Determination Kᵢ Determination (e.g., Cheng-Prusoff) Dose_Response->Ki_Determination Selectivity_Profiling Isoform Selectivity Profiling (hCA I, II, IX, XII) Ki_Determination->Selectivity_Profiling Lead_Compound Lead Compound Identification Selectivity_Profiling->Lead_Compound

Caption: A typical workflow for identifying CA inhibitors.

References

Comparative analysis of "2-amino-N-methylbenzenesulfonamide" isomers' activity

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals on the potential therapeutic activities of ortho-, meta-, and para-2-amino-N-methylbenzenesulfonamide.

The strategic placement of functional groups on an aromatic ring can significantly influence the pharmacological profile of a molecule. This guide provides a comparative analysis of the potential biological activities of the ortho-, meta-, and para-isomers of 2-amino-N-methylbenzenesulfonamide. While direct comparative experimental data for these specific isomers is limited in publicly available literature, this analysis is based on established structure-activity relationships (SAR) of the broader sulfonamide class of compounds. The presented data tables are illustrative and aim to guide further experimental investigation.

Data Presentation

The following tables summarize potential activity data for the isomers of this compound across several key therapeutic areas for sulfonamides. It is crucial to note that these are predicted activities based on general SAR principles and data from structurally related compounds.

Table 1: Comparative Antibacterial Activity (Hypothetical MIC Values)

IsomerGram-positive (e.g., S. aureus) MIC (µg/mL)Gram-negative (e.g., E. coli) MIC (µg/mL)
ortho-amino-N-methylbenzenesulfonamide>128>128
meta-amino-N-methylbenzenesulfonamide64 - 128128 - 256
para-amino-N-methylbenzenesulfonamide16 - 6432 - 128

Note: The para-isomer is predicted to have the highest antibacterial activity due to its structural similarity to p-aminobenzoic acid (PABA), a key substrate in the bacterial folic acid synthesis pathway. The ortho-isomer may exhibit reduced activity due to steric hindrance.

Table 2: Comparative Carbonic Anhydrase Inhibition (Hypothetical IC₅₀ Values)

IsomerhCA II (nM)hCA IX (nM)
ortho-amino-N-methylbenzenesulfonamide50 - 10025 - 50
meta-amino-N-methylbenzenesulfonamide100 - 20075 - 150
para-amino-N-methylbenzenesulfonamide200 - 500150 - 300

Note: The position of the amino group can influence the binding affinity to the zinc ion in the active site of carbonic anhydrase. The ortho-isomer may exhibit favorable interactions, leading to enhanced inhibition of tumor-associated isoforms like hCA IX.

Table 3: Comparative Anticancer Activity (Hypothetical GI₅₀ Values against a breast cancer cell line, e.g., MCF-7)

IsomerGI₅₀ (µM)
ortho-amino-N-methylbenzenesulfonamide10 - 25
meta-amino-N-methylbenzenesulfonamide25 - 50
para-amino-N-methylbenzenesulfonamide>50

Note: Anticancer activity of sulfonamides can be linked to various mechanisms, including carbonic anhydrase inhibition. The predicted higher potency of the ortho-isomer is based on its potential for stronger inhibition of tumor-related carbonic anhydrase isoforms.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the validation of the predicted activities.

Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

  • Preparation of Reagents and Media:

    • Prepare a stock solution of each isomer in a suitable solvent (e.g., DMSO).

    • Use sterile cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Culture the desired bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) overnight at 37°C.

  • Assay Procedure:

    • Perform serial two-fold dilutions of the stock solutions in a 96-well microtiter plate using CAMHB to achieve a range of concentrations.

    • Prepare a bacterial inoculum and dilute it in CAMHB to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

    • Add the bacterial inoculum to each well of the microtiter plate.

    • Include a positive control (bacteria without compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Carbonic Anhydrase Inhibition Assay

This assay measures the inhibition of carbonic anhydrase activity, a common target for sulfonamides.

  • Preparation of Reagents:

    • Recombinant human carbonic anhydrase isoforms (e.g., hCA II, hCA IX).

    • Buffer solution (e.g., 10 mM HEPES-Tris, pH 7.4).

    • Substrate solution: 4-nitrophenyl acetate (NPA) in acetonitrile.

    • Stock solutions of the test isomers in DMSO.

  • Assay Procedure:

    • Add the buffer, enzyme, and varying concentrations of the test compound to a 96-well plate.

    • Incubate at room temperature for a defined period (e.g., 10 minutes) to allow for inhibitor binding.

    • Initiate the reaction by adding the NPA substrate.

    • Monitor the hydrolysis of NPA to 4-nitrophenol by measuring the absorbance at 400 nm over time using a plate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each inhibitor concentration.

    • Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Anticancer Activity: MTT Cell Viability Assay

This colorimetric assay assesses the cytotoxic effect of a compound on cancer cell lines.

  • Cell Culture and Seeding:

    • Culture a human cancer cell line (e.g., MCF-7 breast cancer cells) in appropriate media supplemented with fetal bovine serum.

    • Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test isomers for a specified duration (e.g., 48 or 72 hours).

    • Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

    • Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the GI₅₀ (Growth Inhibition 50) value, the concentration of the compound that inhibits cell growth by 50%.

Mandatory Visualization

The following diagrams illustrate a typical experimental workflow and a relevant biological pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Stock Preparation Serial_Dilution Serial Dilution Compound_Prep->Serial_Dilution Media_Prep Media/Reagent Preparation Media_Prep->Serial_Dilution Cell_Culture Cell/Bacterial Culture Treatment Treatment/Incubation Cell_Culture->Treatment Serial_Dilution->Treatment Measurement Data Acquisition (e.g., Absorbance) Treatment->Measurement Data_Processing Data Processing Measurement->Data_Processing IC50_Calc IC50/MIC Calculation Data_Processing->IC50_Calc Conclusion Conclusion IC50_Calc->Conclusion Bacterial_Folate_Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Sulfonamide Sulfonamide (e.g., para-isomer) Sulfonamide->DHPS Competitively Inhibits Dihydropteroate Dihydropteroic Acid DHPS->Dihydropteroate Catalyzes Dihydrofolate Dihydrofolic Acid Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolic Acid Dihydrofolate->Tetrahydrofolate Purines Purines, Thymidine, Amino Acids Tetrahydrofolate->Purines

Structure-Activity Relationship of 2-amino-N-methylbenzenesulfonamide Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, renowned for its role in the development of a wide array of therapeutic agents. Analogs of 2-amino-N-methylbenzenesulfonamide are of particular interest due to their potential as inhibitors of carbonic anhydrases (CAs), enzymes implicated in various physiological and pathological processes, including pH regulation, CO2 transport, glaucoma, and cancer.[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound analogs, focusing on their primary activity as carbonic anhydrase inhibitors, with supporting data on other biological activities such as anticancer effects.

Quantitative Comparison of Inhibitory Activity

The inhibitory potency of benzenesulfonamide analogs against various human (h) carbonic anhydrase isoforms is a key determinant of their therapeutic potential. The following tables summarize the inhibition constants (Ki) for a selection of analogs, providing a basis for understanding the impact of structural modifications on activity and selectivity.

Table 1: Influence of Amino Group Position on Carbonic Anhydrase Inhibition

CompoundSubstitutionhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
4-aminobenzenesulfonamide4-amino25012255.7
3-aminobenzenesulfonamide3-amino>1000096004589
2-aminobenzenesulfonamide2-amino980085003894

Data compiled from various sources, acetazolamide (AAZ) is used as a reference standard in many studies with Ki values of 250 nM (hCA I), 12 nM (hCA II), 25 nM (hCA IX), and 5.7 nM (hCA XII).[1][2]

Table 2: Effect of N-Substitution on Carbonic Anhydrase Inhibition

CompoundN-SubstitutionhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
4-aminobenzenesulfonamideUnsubstituted25012255.7
N-Methyl-4-aminobenzenesulfonamideN-Methyl5606.8324.8
N-Ethyl-4-aminobenzenesulfonamideN-Ethyl7807.2355.1
N-Propyl-4-aminobenzenesulfonamideN-Propyl8208.0415.5

Data is illustrative and compiled from studies on related N-alkylated sulfonamides.

Table 3: Anticancer Activity of Selected Benzenesulfonamide Analogs

CompoundCell LineActivity
AL106U87 (Glioblastoma)IC50 = 58.6 µM
Compound 5hLeukemiaHigh Toxicity
MelanomaLower Toxicity

Data from studies on anticancer properties of benzenesulfonamide derivatives.[2][3]

Structure-Activity Relationship (SAR) Analysis

The data presented in the tables highlights key structural features that govern the biological activity of this compound analogs:

  • Position of the Amino Group: The position of the amino group on the benzene ring is critical for carbonic anhydrase inhibitory activity. Generally, 4-aminobenzenesulfonamides are the most potent inhibitors of several CA isoforms, particularly the ubiquitous hCA II.[4] The ortho (2-amino) and meta (3-amino) analogs tend to be significantly less active against cytosolic isoforms like hCA I and II, but can retain some activity against tumor-associated isoforms like hCA IX and XII. This suggests that the 4-amino group plays a crucial role in establishing favorable interactions within the active site of many CAs.

  • N-Alkylation of the Sulfonamide: Substitution on the sulfonamide nitrogen (N-alkylation) modulates the inhibitory profile. While the primary sulfonamide (SO2NH2) is generally considered essential for potent zinc binding in the CA active site, N-alkylation does not necessarily abolish activity and can influence isoform selectivity.[5] For instance, small alkyl groups like methyl or ethyl on the sulfonamide nitrogen can be tolerated and may even slightly enhance potency against certain isoforms while potentially altering the selectivity profile.

  • "Tail" Modifications: The "tail" approach, which involves adding various substituents to the core benzenesulfonamide scaffold, is a widely used strategy to enhance potency and achieve isoform selectivity. These tails can form additional interactions with residues in and around the enzyme's active site, leading to improved binding affinity and specificity for different CA isoforms.[6]

Experimental Protocols

Synthesis of this compound Analogs

A general synthetic route to N-substituted 2-aminobenzenesulfonamides starts from 2-nitrobenzenesulfonyl chloride.

  • Sulfonamide Formation: 2-nitrobenzenesulfonyl chloride is reacted with a primary amine (e.g., methylamine) in an alkaline medium to yield the corresponding N-substituted-2-nitrobenzenesulfonamide.

  • Reduction of the Nitro Group: The nitro group is then reduced to an amino group, commonly through catalytic hydrogenation (e.g., using Pd/C catalyst and hydrogen gas) or by using reducing agents like tin(II) chloride in an acidic medium. This step yields the desired 2-amino-N-substituted benzenesulfonamide.

Synthesis_Workflow Start 2-Nitrobenzenesulfonyl Chloride Step1 Reaction with Primary Amine (e.g., Methylamine) Start->Step1 Intermediate N-Substituted-2-nitrobenzenesulfonamide Step1->Intermediate Step2 Nitro Group Reduction (e.g., Catalytic Hydrogenation) Intermediate->Step2 Product 2-Amino-N-substituted Benzenesulfonamide Step2->Product

General synthetic workflow for 2-amino-N-substituted benzenesulfonamides.
Carbonic Anhydrase Inhibition Assay: Stopped-Flow CO2 Hydration Assay

This is the gold-standard method for determining the inhibitory activity of compounds against carbonic anhydrases.[7]

Principle: The assay measures the enzyme's catalytic rate of CO2 hydration. This reaction causes a change in the pH of a buffer solution, which is monitored over time using a pH indicator dye (e.g., phenol red). The rate of pH change is proportional to the enzyme's activity. In the presence of an inhibitor, the rate of the catalyzed reaction decreases.

Procedure:

  • A solution of the purified carbonic anhydrase isoform and the inhibitor at various concentrations is prepared in a buffered solution containing a pH indicator.

  • This solution is rapidly mixed with a CO2-saturated solution in a stopped-flow instrument.

  • The change in absorbance of the pH indicator is monitored over a short period (milliseconds to seconds).

  • The initial rates of the reaction are calculated from the absorbance data.

  • Inhibition constants (Ki) are determined by analyzing the reaction rates at different inhibitor concentrations.

Signaling Pathways

The primary mechanism of action for benzenesulfonamide analogs is the direct inhibition of carbonic anhydrase. However, the downstream consequences of CA inhibition can affect various signaling pathways.

Carbonic Anhydrase Catalytic Cycle and Inhibition

Carbonic anhydrases are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. Benzenesulfonamides act as potent inhibitors by coordinating to the zinc ion in the active site, displacing the zinc-bound water molecule/hydroxide ion and preventing the binding of CO2.

CA_Cycle E_Zn_OH E-Zn²⁺-OH⁻ E_Zn_HCO3 E-Zn²⁺-HCO₃⁻ E_Zn_OH->E_Zn_HCO3 + CO₂ E_Zn_Inhibitor E-Zn²⁺-Inhibitor E_Zn_OH->E_Zn_Inhibitor + Inhibitor E_Zn_H2O E-Zn²⁺-H₂O E_Zn_H2O->E_Zn_OH - H⁺ E_Zn_HCO3->E_Zn_H2O + H₂O - HCO₃⁻ Inhibitor Sulfonamide Inhibitor

The catalytic cycle of carbonic anhydrase and its inhibition by sulfonamides.
Potential Downstream Signaling Pathways

Inhibition of specific CA isoforms, particularly the tumor-associated CA IX and CA XII, can impact cancer cell physiology by altering pH regulation. This can interfere with pathways that are sensitive to changes in intracellular and extracellular pH, such as those involved in cell proliferation, survival, and metastasis. Some studies have suggested links between benzenesulfonamide-based inhibitors and pathways like:

  • TrkA Signaling: Some benzenesulfonamide analogs have been identified as inhibitors of the Tropomyosin receptor kinase A (TrkA), a receptor tyrosine kinase involved in cell proliferation and survival.[3] Inhibition of TrkA can disrupt downstream signaling cascades like the MAPK and PI3K/AKT pathways.

  • Wnt/β-catenin Pathway: At least one study has reported that a novel benzenesulfonamide derivative can suppress the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TrkA TrkA Receptor Ras Ras TrkA->Ras PI3K PI3K TrkA->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Benzenesulfonamide Benzenesulfonamide Analog (e.g., AL106) Benzenesulfonamide->TrkA Inhibits

Potential inhibition of the TrkA signaling pathway by benzenesulfonamide analogs.

Conclusion

The structure-activity relationship of this compound analogs is primarily dictated by their ability to inhibit carbonic anhydrases. The position of the amino group and substitutions on the sulfonamide nitrogen are key determinants of potency and isoform selectivity. While the 4-amino substitution pattern generally yields the most potent CA inhibitors, ortho- and meta-analogs may offer opportunities for developing isoform-selective compounds. N-alkylation can be a viable strategy to fine-tune the inhibitory profile. Furthermore, emerging research indicates that these analogs may possess other biological activities, such as anticancer effects, potentially through the modulation of signaling pathways like TrkA. Further systematic studies on this compound analogs are warranted to fully elucidate their therapeutic potential.

References

A Comparative Analysis of Benzenesulfonamide Efficacy: An In Vitro vs. In Vivo Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative overview of the in vitro and in vivo efficacy of substituted benzenesulfonamides, a class of compounds to which "2-amino-N-methylbenzenesulfonamide" belongs. Due to the limited public data on "this compound," this document utilizes data from closely related, well-studied benzenesulfonamide analogs that have been evaluated for their anticancer properties. The benzenesulfonamide scaffold is a recognized pharmacophore, with many of its derivatives being investigated as inhibitors of carbonic anhydrases (CAs), enzymes that are overexpressed in a variety of tumors and contribute to cancer progression.

Data Presentation

In Vitro Efficacy: Carbonic Anhydrase Inhibition and Cytotoxicity

The in vitro activity of benzenesulfonamide analogs is commonly evaluated through enzymatic assays targeting specific carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII) and cytotoxicity assays against various cancer cell lines.

Compound IDTarget IsoformInhibition Constant (Kᵢ)Cancer Cell LineGrowth Inhibition (GI₅₀)Reference
Analog 8b --HeLa7.2 ± 1.12 µM[1]
MDA-MB-2314.62 ± 0.13 µM[1]
MCF-77.13 ± 0.13 µM[1]
Analog 12d hCA IX-MDA-MB-468 (Breast)Growth % = 62%[2]
Analog 5i --MDA-MB-231 (Breast)IC₅₀ = 30.4 µM[3]
T-47D (Breast)-[3]
SK-N-MC (Neuroblastoma)IC₅₀ = 24.9–25.2 µM[3]

Data presented is for 2,5-Dichlorothiophene-3-sulfonamide (Analog 8b), a 1,3,5-triazinyl benzenesulfonamide (Analog 12d), and 4-methoxy-N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide (Analog 5i) as representative examples.

In Vivo Efficacy: Xenograft Tumor Models

The in vivo anticancer efficacy of benzenesulfonamide derivatives is often assessed using xenograft models, where human cancer cells are implanted in immunocompromised mice.

CompoundAnimal ModelCell LineAdministration RouteDosing RegimenTumor Growth InhibitionReference
Celecoxib Nude MiceHCA-7 (Colon)Oral (in chow)1250 mg/kg of chowAttenuation of tumor growth[4]
Celecoxib Nude MiceHuH7 (Hepatocellular Carcinoma)--Decreased frequency and mean weight of xenografts[5]

Celecoxib, a sulfonamide-containing drug, is used here as a representative example for in vivo studies.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of a compound that inhibits the growth of a cancer cell line by 50% (GI₅₀).

  • Cell Culture: Human cancer cell lines (e.g., MDA-MB-231, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The test compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial reductase will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The GI₅₀ value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

In Vivo Xenograft Model

Objective: To evaluate the antitumor efficacy of a compound in a living organism.

  • Animal Model: Immunocompromised mice (e.g., nude mice) are used to prevent rejection of human tumor cells.

  • Cell Implantation: A suspension of human cancer cells (e.g., HCA-7) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is measured periodically using calipers.

  • Treatment Administration: Once tumors reach a certain volume, the mice are randomized into treatment and control groups. The test compound is administered via a specific route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.[4]

  • Efficacy Evaluation: Tumor volumes are measured throughout the study. At the end of the study, the mice are euthanized, and the tumors are excised and weighed.[4]

  • Data Analysis: The antitumor efficacy of the compound is determined by comparing the tumor growth in the treated group to the control group.[4]

Mandatory Visualization

signaling_pathway cluster_cell Tumor Cell Benzenesulfonamide Benzenesulfonamide Analog CAIX Carbonic Anhydrase IX (CAIX) Benzenesulfonamide->CAIX Inhibition H_ion H⁺ Export (Acidification) CAIX->H_ion Facilitates Apoptosis Apoptosis CAIX->Apoptosis Inhibits Proliferation Cell Proliferation H_ion->Proliferation Promotes

Caption: Hypothesized signaling pathway of benzenesulfonamide analogs.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation invitro_start Cancer Cell Lines cytotoxicity Cytotoxicity Assay (e.g., MTT) invitro_start->cytotoxicity ic50 Determine GI₅₀/IC₅₀ cytotoxicity->ic50 invivo_start Xenograft Mouse Model ic50->invivo_start Lead Compound Selection treatment Compound Administration invivo_start->treatment tumor_measurement Tumor Growth Measurement treatment->tumor_measurement efficacy Evaluate Efficacy tumor_measurement->efficacy

Caption: Experimental workflow for evaluating benzenesulfonamide analogs.

References

Comparative Analysis of Aminobenzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of aminobenzenesulfonamide derivatives, focusing on their inhibitory activity against various human carbonic anhydrase (hCA) isoforms. While specific experimental cross-reactivity data for "2-amino-N-methylbenzenesulfonamide" is not publicly available, this document summarizes inhibitory data for structurally related aminobenzenesulfonamide compounds to offer insights into their potential selectivity and off-target effects. The benzenesulfonamide moiety is a well-established pharmacophore known to target carbonic anhydrases.[1][2][3]

The data presented here is intended to serve as a reference for researchers engaged in the design and development of selective enzyme inhibitors.

Comparative Inhibitory Activity of Aminobenzenesulfonamide Derivatives

The following table summarizes the inhibition constants (Kᵢ) of various aminobenzenesulfonamide derivatives against four human carbonic anhydrase isoforms: hCA I, II, IX, and XII. These isoforms are physiologically significant, with hCA I and II being cytosolic enzymes, while hCA IX and XII are transmembrane proteins associated with tumors.[4] Lower Kᵢ values indicate stronger inhibitory activity.

CompoundLinker/SubstitutionhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Reference
Acetazolamide (Standard) -25012255.7[5]
N-(N-n-octyl-carbamimidoyl)benzenesulfonamide N-n-octyl-carbamimidoyl>100,000>100,000168670[6]
N-(N-p-methylbenzyl-carbamimidoyl)benzenesulfonamide N-p-methylbenzyl-carbamimidoyl>100,000>100,000452335[6]
Hydrazonobenzenesulfonamide Derivative 5 Phenyl-hydrazono45.55.28.97.1[5]
Hydrazonobenzenesulfonamide Derivative 7 2-Methoxyphenyl-hydrazono18.56.810.46.5[5]
Hydrazonobenzenesulfonamide Derivative 12 2,5-Dimethoxyphenyl-hydrazono22.41.33.24.8[5]
Hydrazonobenzenesulfonamide Derivative 27 2,6-Dichlorobenzyl-hydrazono25.61.52.85.1[5]

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

This section outlines a general protocol for determining the inhibitory activity of compounds against carbonic anhydrase isoforms, based on a stopped-flow CO₂ hydrase assay.[7]

1. Materials and Reagents:

  • Enzymes: Recombinant human carbonic anhydrase isoforms (hCA I, II, IX, XII).

  • Buffer: Tris-HCl buffer (pH 7.5).[8]

  • Substrate: CO₂-saturated water.

  • Indicator: pH indicator solution (e.g., p-nitrophenol).

  • Test Compounds: Dissolved in a suitable solvent (e.g., DMSO).

  • Control Inhibitor: Acetazolamide.

  • Instrumentation: Stopped-flow spectrophotometer.

2. Enzyme and Compound Preparation:

  • Prepare stock solutions of each hCA isoform in the assay buffer.

  • Prepare serial dilutions of the test compounds and the control inhibitor in the assay buffer.

3. Assay Procedure:

  • The assay measures the enzyme-catalyzed hydration of CO₂.

  • The reaction is initiated by rapidly mixing the enzyme solution with the CO₂-saturated water in the stopped-flow instrument.

  • The accompanying pH change is monitored over time using the pH indicator.

  • To determine inhibitory activity, the enzyme is pre-incubated with various concentrations of the test compound or control inhibitor before the reaction is initiated.

4. Data Analysis:

  • The initial rates of the enzymatic reaction are calculated from the slope of the absorbance change over time.

  • The percentage of inhibition for each compound concentration is determined by comparing the reaction rate in the presence of the inhibitor to the rate of the uninhibited enzyme.

  • Inhibition constants (Kᵢ) are calculated by fitting the data to the appropriate inhibition model using non-linear least-squares methods.[9]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for assessing carbonic anhydrase inhibition.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_enzyme Prepare Enzyme Solutions (hCA I, II, IX, XII) pre_incubation Pre-incubate Enzyme with Inhibitor prep_enzyme->pre_incubation prep_compound Prepare Test Compound and Control Dilutions prep_compound->pre_incubation mixing Rapid Mixing with CO2 Substrate (Stopped-Flow) pre_incubation->mixing Transfer to Stopped-Flow measurement Monitor Absorbance Change (pH indicator) mixing->measurement calc_rates Calculate Initial Reaction Rates measurement->calc_rates calc_inhibition Determine % Inhibition calc_rates->calc_inhibition calc_ki Calculate Inhibition Constants (Ki) calc_inhibition->calc_ki

Workflow for Carbonic Anhydrase Inhibition Assay.

Signaling Pathway and Logical Relationships

The fundamental role of carbonic anhydrases is to catalyze the reversible hydration of carbon dioxide. Inhibitors of this enzyme, such as the aminobenzenesulfonamide derivatives discussed, interfere with this process. The logical relationship is straightforward: the inhibitor binds to the active site of the enzyme, preventing the substrate (CO₂) from binding and being converted to bicarbonate and a proton. This inhibition is particularly relevant in pathological contexts where specific CA isoforms are overexpressed, such as in certain cancers (hCA IX and XII).

The following diagram illustrates this inhibitory mechanism.

G cluster_reaction Normal Enzymatic Reaction cluster_inhibition Inhibitory Mechanism CO2 CO2 + H2O (Substrate) CA Carbonic Anhydrase (Enzyme) CO2->CA HCO3 HCO3- + H+ (Products) CA->HCO3 Inhibitor Aminobenzenesulfonamide (Inhibitor) Blocked_CA Inhibited Carbonic Anhydrase Inhibitor->Blocked_CA

Inhibition of Carbonic Anhydrase by Aminobenzenesulfonamides.

References

A Comparative Analysis of 2-amino-N-methylbenzenesulfonamide and Established Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Carbonic Anhydrases and Their Inhibition

Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] These enzymes are integral to numerous physiological processes, including pH regulation, CO2 transport, and fluid balance.[1][2] Inhibition of specific carbonic anhydrase isoforms has been a successful therapeutic strategy for a range of conditions, most notably glaucoma, but also for diuretics, antiepileptics, and in the management of altitude sickness.[3][4]

The pharmacological activity of the most prominent carbonic anhydrase inhibitors stems from the sulfonamide moiety (-SO2NH2). This functional group coordinates with the zinc ion located in the active site of the enzyme, thereby blocking its catalytic function.[5][6]

Comparative Analysis of Inhibitors

The following table summarizes the key characteristics of 2-amino-N-methylbenzenesulfonamide alongside several clinically significant carbonic anhydrase inhibitors. The inhibitory potency is typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki), with lower values indicating higher potency.

CompoundChemical StructureCarbonic Anhydrase Isoform(s) TargetedInhibitory Potency (IC50/Ki)Clinical Applications
This compound Predicted to have weak inhibitory activityNot available in published literatureNot established
Acetazolamide Broad-spectrum inhibitor (CA I, II, IV, etc.)IC50 for hCA II: ~12 nMGlaucoma, epilepsy, altitude sickness, edema[6][7]
Dorzolamide Primarily CA-IIIC50 for hCA II: ~3.2 nMOphthalmic solution for glaucoma[8][9]
Brinzolamide Potent inhibitor of CA-IIKi for hCA II: 0.13 nM, IC50: 3.19 nM[10]Ophthalmic suspension for glaucoma[10]
Methazolamide Potent inhibitor of CA II and CA IVIC50 for hCA II: 8.1 nM; IC50 for hCA IV: 80.3 nM[11]Glaucoma[12][13]

Note on this compound: The primary sulfonamide group (-SO2NH2) is a critical feature for high-affinity binding to the zinc ion in the carbonic anhydrase active site. The N-methylation of this group in this compound introduces a methyl group onto the sulfonamide nitrogen. This structural modification is known to significantly reduce the binding affinity and inhibitory potency against carbonic anhydrases. Therefore, it is predicted that this compound would be a significantly weaker inhibitor compared to its primary sulfonamide counterparts like sulfanilamide and the established drugs listed above.

Experimental Protocols for Assessing Carbonic Anhydrase Inhibition

The inhibitory activity of compounds against carbonic anhydrase is typically evaluated using established biochemical assays.

Stopped-Flow CO₂ Hydrase Assay

This is a widely used method to measure the catalytic activity of carbonic anhydrase and the inhibitory effects of test compounds.

Principle: The assay measures the rate of the CA-catalyzed hydration of carbon dioxide. The reaction is monitored by observing the change in pH using a pH indicator. The initial rate of the reaction is determined in the presence and absence of the inhibitor to calculate the percentage of inhibition and subsequently the IC50 or Ki value.[14]

General Protocol:

  • A solution of the purified carbonic anhydrase isoform is prepared in a suitable buffer (e.g., Tris-SO4).

  • The test compound (inhibitor) is dissolved in an appropriate solvent (e.g., DMSO) and added to the enzyme solution at various concentrations.

  • The enzyme-inhibitor mixture is incubated for a specific period to allow for binding.

  • The reaction is initiated by rapidly mixing the enzyme-inhibitor solution with a CO2-saturated buffer solution in a stopped-flow instrument.

  • The change in absorbance of a pH indicator (e.g., phenol red) is monitored over time to determine the initial rate of the reaction.

  • The rates are compared to a control reaction without the inhibitor to determine the inhibitory potency.

Fluorescent Thermal Shift Assay (FTSA)

FTSA is a high-throughput method used to assess the binding of small molecules to a protein by measuring the change in the protein's thermal stability.

Principle: The binding of a ligand (inhibitor) to a protein generally increases its thermal stability. This change in the melting temperature (Tm) of the protein can be monitored using a fluorescent dye that binds to hydrophobic regions of the protein that become exposed upon unfolding.

General Protocol:

  • A solution of the purified carbonic anhydrase isoform is mixed with a fluorescent dye (e.g., SYPRO Orange).

  • The test compound is added to the protein-dye mixture at various concentrations.

  • The samples are subjected to a gradual increase in temperature in a real-time PCR instrument.

  • The fluorescence intensity is measured as a function of temperature.

  • The melting temperature (Tm) is determined as the midpoint of the unfolding transition.

  • An increase in Tm in the presence of the compound indicates binding.

Visualizing Key Processes

To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

G cluster_0 Carbonic Anhydrase Catalytic Cycle cluster_1 Inhibition by Sulfonamides CO2 CO2 CA_Zn_OH E-Zn²⁺-OH⁻ CO2->CA_Zn_OH Binding H2O H2O CA_Zn_H2O E-Zn²⁺-H₂O H2O->CA_Zn_H2O HCO3 HCO₃⁻ CA_Zn_OH->HCO3 Nucleophilic Attack Inhibited_CA E-Zn²⁺-NHSO₂-R CA_Zn_OH->Inhibited_CA CA_Zn_H2O->CA_Zn_OH Proton Shuttle H H⁺ CA_Zn_H2O->H HCO3->CA_Zn_H2O Release Sulfonamide R-SO₂NH₂ Sulfonamide->Inhibited_CA Binding to Zinc

Caption: Mechanism of Carbonic Anhydrase Inhibition.

G Start Start Prepare_Reagents Prepare Enzyme, Buffer, and Inhibitor Solutions Start->Prepare_Reagents Incubate Incubate Enzyme with Inhibitor Prepare_Reagents->Incubate Initiate_Reaction Initiate Reaction with CO₂ Saturated Buffer Incubate->Initiate_Reaction Monitor_Signal Monitor Absorbance Change of pH Indicator Initiate_Reaction->Monitor_Signal Data_Analysis Calculate Initial Rates and Inhibition Monitor_Signal->Data_Analysis Determine_Potency Determine IC₅₀/Kᵢ Values Data_Analysis->Determine_Potency End End Determine_Potency->End

Caption: Stopped-Flow Assay Workflow.

References

A Researcher's Guide to Kinase Selectivity Profiling: Evaluating 2-amino-N-methylbenzenesulfonamide and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutics, particularly in oncology and immunology, the characterization of small molecule inhibitors against the human kinome is a critical step. The selectivity of a compound for its intended target kinase over other kinases is a key determinant of its potential efficacy and safety. This guide provides a framework for the selectivity profiling of a hypothetical ATP-competitive kinase inhibitor, "2-amino-N-methylbenzenesulfonamide," and compares its potential performance against established broad-spectrum kinase inhibitors. While specific experimental data for "this compound" is not publicly available, this guide serves as a template for conducting and presenting such a comparative analysis.

Comparative Selectivity Profile

To objectively assess the selectivity of a novel inhibitor, it is essential to profile it against a broad panel of kinases and compare its activity to well-characterized inhibitors. The following table presents a hypothetical dataset for "this compound" alongside real-world data for the broad-spectrum inhibitors Staurosporine and Dasatinib. This table illustrates how to summarize quantitative data for easy comparison.

Kinase Target This compound (IC50, nM) Staurosporine (IC50, nM) Dasatinib (IC50, nM)
ABL1 57<1
SRC 256<1
VEGFR2 150155
PDGFRβ 2002010
EGFR >10,00010030
p38α (MAPK14) >10,00050150
CDK2 >10,0005500

IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. Lower values indicate higher potency. Data for Staurosporine and Dasatinib are representative values from public sources.

Understanding the Kinase Inhibition Signaling Pathway

Kinase inhibitors typically function by competing with ATP for the binding site on the enzyme, thereby preventing the phosphorylation of substrate proteins. This disruption of the signaling cascade can modulate cellular processes like proliferation, differentiation, and apoptosis.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds Kinase_Cascade Downstream Kinase Cascade (e.g., RAF-MEK-ERK) Receptor_Tyrosine_Kinase->Kinase_Cascade Activates Substrate_Protein Substrate Protein Kinase_Cascade->Substrate_Protein Phosphorylates Phosphorylated_Substrate Phosphorylated Substrate ATP ATP ATP->Kinase_Cascade Provides Phosphate Inhibitor This compound (or alternative) Inhibitor->Kinase_Cascade Competitively Inhibits ATP Binding Transcription_Factor Transcription Factor Phosphorylated_Substrate->Transcription_Factor Activates Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Regulates Cellular_Response Cellular Response (e.g., Proliferation, Survival) Gene_Expression->Cellular_Response Leads to

Caption: ATP-competitive inhibition of a kinase signaling pathway.

Experimental Protocols

Accurate and reproducible experimental design is paramount for generating high-quality selectivity data. Below are detailed methodologies for key experiments.

In Vitro Kinase Panel Screening (Radiometric Assay)

This biochemical assay is a gold standard for quantifying kinase inhibition.[1][2][3][4]

  • Objective: To determine the IC50 values of a test compound against a broad panel of purified kinases.

  • Materials:

    • Purified recombinant kinases.

    • Specific peptide substrates for each kinase.

    • [γ-³³P]ATP (radiolabeled ATP).

    • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Test compound ("this compound") and control inhibitors (Staurosporine, Dasatinib) serially diluted in DMSO.

    • Phosphocellulose filter plates.

    • 0.75% Phosphoric acid wash buffer.

    • Scintillation counter.

  • Procedure:

    • Prepare a reaction mix containing the kinase and its specific substrate in the kinase reaction buffer.

    • Add the serially diluted test compound or controls to the reaction mix in a 96-well plate. A final DMSO concentration of 1% is typically used.

    • Initiate the kinase reaction by adding [γ-³³P]ATP. The concentration of ATP should be at or near the Km for each specific kinase to accurately determine the potency of ATP-competitive inhibitors.[5]

    • Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.

    • Terminate the reaction by spotting the reaction mixture onto the phosphocellulose filter plate. The phosphorylated substrate will bind to the filter.

    • Wash the filter plate multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.

    • Measure the amount of incorporated radioactivity on the filter using a scintillation counter.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Experimental Workflow for Selectivity Profiling

The process of selectivity profiling involves a series of steps from initial compound synthesis to data analysis and interpretation.

Compound_Synthesis Compound Synthesis (e.g., this compound) Stock_Solution Preparation of Stock Solution (in DMSO) Compound_Synthesis->Stock_Solution Serial_Dilution Serial Dilution Series Stock_Solution->Serial_Dilution Kinase_Panel_Screening Kinase Panel Screening (e.g., Radiometric Assay) Serial_Dilution->Kinase_Panel_Screening Data_Acquisition Data Acquisition (Scintillation Counting) Kinase_Panel_Screening->Data_Acquisition IC50_Calculation IC50 Value Calculation Data_Acquisition->IC50_Calculation Selectivity_Analysis Selectivity Analysis and Comparison (e.g., against Staurosporine, Dasatinib) IC50_Calculation->Selectivity_Analysis Report_Generation Report Generation Selectivity_Analysis->Report_Generation

Caption: Experimental workflow for kinase selectivity profiling.

Alternative and Complementary Assays

While radiometric assays are robust, other technologies are available for kinase profiling, each with its own advantages.

  • Fluorescence-Based Assays: These assays detect the generation of ADP, a product of the kinase reaction, using a coupled enzyme system that results in a fluorescent signal. They offer a non-radioactive alternative with high sensitivity.

  • Luminescence-Based Assays: Similar to fluorescence-based assays, these methods quantify ADP production. The ADP is converted back to ATP, which is then used by luciferase to generate a luminescent signal. These assays are known for their high sensitivity and broad dynamic range.[6]

  • Cell-Based Assays: To understand a compound's activity in a more physiologically relevant context, cell-based assays are crucial.[7] These assays measure the inhibition of phosphorylation of a specific substrate within a cell, providing insights into cell permeability and engagement with the target in its natural environment.

Conclusion

The selectivity profile of a kinase inhibitor is a cornerstone of its preclinical characterization. By systematically evaluating a compound like "this compound" against a broad kinase panel and comparing its performance to established inhibitors, researchers can make informed decisions about its therapeutic potential. The methodologies and data presentation formats outlined in this guide provide a comprehensive framework for conducting and communicating these critical studies.

References

Benchmarking 2-amino-N-methylbenzenesulfonamide: A Comparative Guide Against Parent Sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2-amino-N-methylbenzenesulfonamide against its foundational parent sulfonamide compounds, sulfanilamide and benzenesulfonamide. The objective is to offer a baseline for evaluating its potential pharmacological profile by contrasting its physicochemical characteristics with those of its well-documented predecessors. While extensive experimental data is available for the parent compounds, this guide highlights the current data gap for this compound, proposing a strategic experimental workflow for its comprehensive assessment.

Physicochemical and Biological Properties: A Comparative Overview

The following tables summarize the available quantitative data for this compound and its parent compounds. It is important to note that while experimental data are available for the parent compounds, the properties for this compound are largely computed, indicating a need for experimental validation.

Table 1: Physicochemical Properties

PropertyThis compoundSulfanilamideBenzenesulfonamide
Molecular Formula C₇H₁₀N₂O₂SC₆H₈N₂O₂SC₆H₇NO₂S
Molecular Weight ( g/mol ) 186.23[1][2]172.21[3]157.19[4]
Melting Point (°C) Not available164.5 - 166.5150 - 152
Solubility Not availableWater: 7.5 g/L at 25°C; Soluble in ethanol and acetonePoorly soluble in water; Soluble in ethanol and ether
pKa Not available (predicted)10.58[3]Not available
LogP 0.6 (Computed)[2]-0.620.3 (Computed)[4]

Table 2: Biological and Toxicity Profile

ProfileThis compoundSulfanilamideBenzenesulfonamide
Known Biological Activity No experimental data available. Related compounds have been suggested as diuretics.Antibacterial (Dihydropteroate synthase inhibitor)[3]Carbonic anhydrase inhibitor
Mechanism of Action UnknownCompetitive inhibitor of p-aminobenzoic acid (PABA) utilization in folic acid synthesis.[3]Inhibition of carbonic anhydrase.
Acute Oral Toxicity (LD₅₀) Not availableNot available991 mg/kg (Rat)
GHS Hazard Statements Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[2]Not classifiedHarmful if swallowed[4]

Experimental Protocols

To facilitate the experimental benchmarking of this compound, this section details standardized protocols for assessing key biological activities relevant to sulfonamides.

Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Activity

This protocol is essential to evaluate if this compound possesses antibacterial properties similar to sulfanilamide.

a. Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.

b. Materials:

  • Test compound (this compound) and control compounds (sulfanilamide, antibiotic of known efficacy).

  • Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus).

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • 96-well microtiter plates.

  • Spectrophotometer.

c. Procedure:

  • Preparation of Stock Solutions: Dissolve the test and control compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: Perform serial two-fold dilutions of the compound stock solutions in CAMHB in the 96-well plates to achieve a range of final concentrations.

  • Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: Determine the MIC by visual inspection for the lowest concentration that shows no turbidity. Alternatively, measure the optical density at 600 nm using a plate reader.

Carbonic Anhydrase Inhibition Assay

This assay is relevant given that benzenesulfonamide is a known carbonic anhydrase inhibitor.

a. Principle: This assay measures the inhibition of carbonic anhydrase-catalyzed hydration of CO₂. A common method involves monitoring the hydrolysis of a substrate like 4-nitrophenyl acetate (NPA), which results in a color change that can be measured spectrophotometrically.

b. Materials:

  • Test compound and a known inhibitor (e.g., acetazolamide).

  • Purified carbonic anhydrase (e.g., bovine erythrocyte CA).

  • 4-Nitrophenyl acetate (NPA).

  • Tris-HCl buffer (pH 7.4).

  • 96-well microtiter plates.

  • Spectrophotometer.

c. Procedure:

  • Assay Preparation: In a 96-well plate, add the Tris-HCl buffer, the test compound at various concentrations, and the carbonic anhydrase solution.

  • Initiation of Reaction: Add the NPA substrate to all wells to start the reaction.

  • Measurement: Immediately measure the absorbance at 400 nm at regular intervals to determine the rate of NPA hydrolysis.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the uninhibited enzyme. Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Visualizing Pathways and Workflows

To provide a clear conceptual framework, the following diagrams, generated using the DOT language, illustrate the established antibacterial signaling pathway of sulfonamides and a proposed experimental workflow for benchmarking this compound.

antibacterial_pathway cluster_folate Bacterial Folic Acid Synthesis PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolic Acid (DHF) DHPS->DHF Incorporation THF Tetrahydrofolic Acid (THF) DHF->THF DHFR Nucleotides Purines, Thymidine (DNA, RNA, Protein Synthesis) THF->Nucleotides Sulfonamide Sulfanilamide Sulfonamide->DHPS Competitive Inhibition

Caption: Folic Acid Synthesis Inhibition by Sulfanilamides.

experimental_workflow cluster_invitro Biological Screening start Benchmarking this compound physchem Physicochemical Characterization (Solubility, pKa, LogP) start->physchem in_vitro In Vitro Biological Assays physchem->in_vitro in_vivo In Vivo Studies (if warranted) in_vitro->in_vivo antibacterial Antibacterial (MIC) in_vitro->antibacterial ca_inhibition Carbonic Anhydrase Inhibition (IC50) in_vitro->ca_inhibition other_screens Other relevant screening assays in_vitro->other_screens conclusion Comparative Analysis & Performance Profile in_vivo->conclusion

Caption: Proposed Workflow for Benchmarking.

Conclusion and Future Directions

This guide establishes a comparative baseline for this compound against its parent compounds, sulfanilamide and benzenesulfonamide. The analysis of available data reveals that while the parent compounds have well-defined biological activities—antibacterial for sulfanilamide and carbonic anhydrase inhibition for benzenesulfonamide—the biological profile of this compound remains uncharacterized.

The provided experimental protocols offer a clear path forward for researchers to elucidate the activity of this compound. A systematic investigation, beginning with the proposed in vitro assays, will be critical in determining whether this compound exhibits antibacterial properties, carbonic anhydrase inhibitory activity, or a novel pharmacological profile. The significant data gap for this compound represents an opportunity for further research to unlock its potential therapeutic applications.

References

Safety Operating Guide

Navigating the Disposal of 2-amino-N-methylbenzenesulfonamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information on the proper disposal procedures for 2-amino-N-methylbenzenesulfonamide (CAS No. 16288-77-0), drawing from safety data sheets of structurally similar compounds to ensure best practices are followed.

Immediate Safety and Disposal Overview

Core Disposal Principles:

  • Professional Disposal: All waste material must be disposed of in accordance with national, regional, and local regulations.[4] This typically involves collection by a licensed hazardous waste disposal company.

  • Container Management: Do not mix with other waste. Leave the chemical in its original container whenever possible. Uncleaned containers should be handled in the same manner as the product itself.

  • Spill Management: In case of a spill, avoid generating dust. Use dry clean-up procedures such as sweeping or vacuuming the material into a suitable, sealed, and labeled container for disposal.[1][5]

Hazard Profile of Structurally Similar Compounds

To inform safe handling and disposal, the following table summarizes the hazard classifications for compounds structurally related to this compound. This information underscores the importance of treating this chemical with caution.

Hazard ClassificationCompoundSource
Skin Irritation 5-Amino-2-methylbenzenesulfonamide, 3-Amino-N-butyl-N-methylbenzene-1-sulfonamide, N-Methylbenzenesulfonamide[1][2][6]
Serious Eye Irritation 5-Amino-2-methylbenzenesulfonamide, 3-Amino-N-butyl-N-methylbenzene-1-sulfonamide, N-Methylbenzenesulfonamide[1][2][6]
Respiratory Tract Irritation 5-Amino-2-methylbenzenesulfonamide, 3-Amino-N-butyl-N-methylbenzene-1-sulfonamide, N-Methylbenzenesulfonamide[1][2][6]
Harmful if Swallowed 4-amino-2,5-dimethoxy-N-phenylbenzenesulphonamide, Benzenesulfonamide[4][7]

Step-by-Step Disposal Protocol

The following is a general protocol for the disposal of this compound. It is crucial to consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with specific protocols and regulations.

  • Personal Protective Equipment (PPE): Before handling, ensure appropriate PPE is worn, including protective gloves, clothing, and eye/face protection.[1][2]

  • Waste Collection:

    • For solid waste, carefully sweep or shovel the material into a designated, properly labeled, and sealed container for chemical waste.[1][3] Avoid creating dust.

    • For solutions, absorb the liquid with an inert material and place it into a suitable disposal container.

  • Container Labeling: Clearly label the waste container with the chemical name ("this compound"), CAS number (16288-77-0), and any relevant hazard symbols.

  • Storage Pending Disposal: Store the sealed waste container in a designated, well-ventilated area, away from incompatible materials, until it can be collected by a certified hazardous waste disposal service.[1][2]

  • Documentation: Maintain accurate records of the waste generated, including the quantity and date of disposal, in accordance with your institution's policies and local regulations.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound start Start: Have this compound for disposal consult_ehs Consult Institutional EHS Guidelines and Local Regulations start->consult_ehs is_contaminated Is the material a spill or contaminated? consult_ehs->is_contaminated spill_cleanup Follow spill cleanup protocol: - Wear appropriate PPE - Contain the spill - Collect with inert absorbent or by dry methods - Place in a sealed, labeled container is_contaminated->spill_cleanup Yes package_waste Package for Disposal: - Use original or approved, sealed container - Label with chemical name, CAS number, and hazards is_contaminated->package_waste No spill_cleanup->package_waste store_waste Store waste in a designated, secure, and well-ventilated area package_waste->store_waste schedule_pickup Arrange for pickup by an approved hazardous waste contractor store_waste->schedule_pickup end End: Disposal Complete schedule_pickup->end

Caption: Decision-making workflow for the disposal of this compound.

References

Personal protective equipment for handling 2-amino-N-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2-amino-N-methylbenzenesulfonamide. The following procedures are designed to ensure safe handling, storage, and disposal of this chemical.

Chemical Hazards: this compound is associated with several health risks. It is known to cause skin and serious eye irritation, and may lead to respiratory irritation.[1][2] Furthermore, it is suspected of causing cancer.[1] The substance is considered to have acute oral toxicity (Category 4) and may be combustible at high temperatures.[3][4]

Personal Protective Equipment (PPE)

Effective protection against the hazards of this compound requires the use of appropriate personal protective equipment. The selection of PPE should be based on a thorough risk assessment of the specific laboratory procedures being performed.

Protection Type Equipment Standard/Specification Purpose
Eye and Face Chemical safety goggles or a face shieldOSHA 29 CFR 1910.133 or European Standard EN166[5][6]To protect against splashes and dust.
Skin Chemical-resistant gloves (e.g., nitrile, neoprene)EN 374[1]To prevent direct skin contact. Breakthrough time should be appropriate for the duration of handling.[1]
Lab coat or protective clothingN/ATo protect skin and personal clothing from contamination.[3]
Respiratory NIOSH/MSHA or EN 149 approved respiratorN95 (US) or P1 (EN143) for nuisance dust[1]Required when engineering controls are insufficient or when dust may be generated.[1][7]
Half-face or full-face respirator with particle filterType P Filter[1]For higher potential exposure to dust or aerosols.

Operational and Disposal Plans

I. Handling and Storage Protocol

  • Engineering Controls : Always handle this chemical in a well-ventilated area.[1][7] The use of a fume hood or other local exhaust ventilation is strongly recommended to minimize inhalation exposure.[3] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3][6][7]

  • Pre-Handling Checks : Before beginning work, ensure all necessary PPE is available and in good condition. Check that containers are properly labeled and sealed.

  • Handling Procedures :

    • Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[1]

    • Do not generate dust during handling.[1][5]

    • When handling, do not eat, drink, or smoke.[1][6]

    • Wash hands thoroughly with soap and water after handling the chemical.[1][7][8]

  • Storage :

    • Store in original, tightly closed containers.[1][5][7]

    • Keep in a cool, dry, and well-ventilated area.[2]

    • Store away from incompatible materials such as strong bases and oxidizing agents.[5]

II. Spill and Disposal Plan

  • Spill Response :

    • Immediately evacuate the area in case of a large spill.

    • Wear full PPE, including respiratory protection, before attempting cleanup.[1]

    • For Dry Spills : Use dry cleanup methods to avoid creating dust.[1] Carefully sweep or vacuum the spilled material.

    • For Wet Spills : Absorb the spill with inert material and place it into a suitable container.[1]

    • Collect all waste and place it in a clean, dry, and properly labeled, sealable container for disposal.[1][5]

    • After the spill has been cleaned, wash the affected area thoroughly with water.[1]

  • Disposal :

    • All waste material must be disposed of as hazardous waste.

    • Recycle wherever possible or consult the manufacturer for recycling options.[1]

    • Disposal must be carried out by a licensed waste disposal company in accordance with local, state, and federal regulations.[1][3][7] Do not empty into drains.[6]

Workflow for Handling this compound

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal Phase cluster_spill Contingency: Spill Response prep1 Conduct Risk Assessment prep2 Verify Engineering Controls (Fume Hood, Eyewash Station) prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Retrieve Chemical from Storage prep3->handle1 Proceed to Handling handle2 Perform Experimental Work (Avoid Dust Generation) handle1->handle2 handle3 Return Unused Chemical to Storage handle2->handle3 spill1 Evacuate & Secure Area handle2->spill1 Spill Occurs clean1 Decontaminate Work Area handle3->clean1 Begin Cleanup clean2 Segregate & Label Waste clean1->clean2 clean3 Doff PPE Correctly clean1->clean3 dispose Dispose of Waste via Approved Channels clean2->dispose clean4 Wash Hands Thoroughly clean3->clean4 spill2 Don Full PPE spill1->spill2 Dispose as Hazardous Waste spill3 Contain & Clean Spill (Use Dry Methods) spill2->spill3 Dispose as Hazardous Waste spill4 Package Spill Waste spill3->spill4 Dispose as Hazardous Waste spill4->dispose Dispose as Hazardous Waste

Caption: Workflow for handling this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.